molecular formula C7H15ClN2O3 B1653971 Methyl 3-(3-aminopropanamido)propanoate hydrochloride CAS No. 207857-24-7

Methyl 3-(3-aminopropanamido)propanoate hydrochloride

货号: B1653971
CAS 编号: 207857-24-7
分子量: 210.66
InChI 键: RIIGDOGMGZAJHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O3 and its molecular weight is 210.66. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-aminopropanamido)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-aminopropanamido)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 3-(3-aminopropanoylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c1-12-7(11)3-5-9-6(10)2-4-8;/h2-5,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGDOGMGZAJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207857-24-7
Record name β-Alanine, β-alanyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207857-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Whitepaper: Structural Dynamics and Synthetic Methodologies of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 3-(3-aminopropanamido)propanoate hydrochloride, commonly referred to as β-alanyl-β-alanine methyl ester hydrochloride, is a highly specialized dipeptide building block[1]. As drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs), the demand for robust, flexible, and enzymatically stable linkers has surged[2]. This whitepaper deconstructs the chemical architecture, mechanistic utility, and validated synthetic protocols for this critical intermediate, providing a definitive guide for drug development professionals.

Chemical Architecture & Physicochemical Profiling

Unlike standard α-peptides, which are prone to rapid degradation by endogenous proteases, this molecule is composed of two β-alanine residues. The structural hallmark is the displacement of the amino group to the β-carbon, introducing an additional methylene (-CH2-) unit into the backbone.

The C-terminus is protected as a methyl ester, preventing unwanted polymerization during subsequent coupling steps, while the N-terminus is stabilized as a hydrochloride salt to prevent premature cyclization or degradation[1].

Table 1: Physicochemical and Structural Parameters

ParameterSpecification
IUPAC Name Methyl 3-(3-aminopropanamido)propanoate hydrochloride
Common Synonyms H-β-Ala-β-Ala-OMe · HCl
CAS Registry Number 207857-24-7
Molecular Formula C7H15ClN2O3
Molecular Weight 210.66 g/mol
Structural Class β-Dipeptide Hydrochloride Salt
Key Functional Groups Primary amine (salt), Amide bond, Methyl ester
Mechanistic Role in Advanced Therapeutics

The strategic selection of β-alanyl-β-alanine over traditional α-amino acid linkers is rooted in three mechanistic advantages:

  • Proteolytic Evasion : Aminopeptidases and endopeptidases evolved to recognize the strict spatial arrangement of α-amino acids. The expanded backbone of β-peptides disrupts this recognition, rendering the linker highly resistant to enzymatic cleavage in systemic circulation.

  • Conformational Plasticity : The additional C-C bonds provide enhanced rotational freedom. In PROTAC design, the linker must bridge the Target Protein (POI) and the E3 Ubiquitin Ligase without inducing steric clashes[2]. The β-Ala-β-Ala motif acts as a flexible tether, optimizing the formation of the ternary complex.

  • Aqueous Solubility : The repeating amide bonds and the terminal amine inherently increase the hydrophilicity of the conjugate, counteracting the lipophilicity of large hydrophobic warheads.

PROTAC POI Target Protein (POI) Warhead POI Ligand POI->Warhead Linker β-Ala-β-Ala Linker (Flexible, Protease-Resistant) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3

Mechanistic role of the β-Ala-β-Ala linker in PROTAC ternary complex formation.

Validated Synthetic Workflow: A Self-Validating Protocol

As an Application Scientist, I mandate protocols that are not merely procedural, but self-validating. The synthesis of H-β-Ala-β-Ala-OMe · HCl relies on a highly efficient solution-phase peptide coupling strategy. We utilize HATU due to the superior electron-withdrawing effect of its pyridine nitrogen, which accelerates the formation of the active ester and drives the reaction to completion[3].

Phase 1: Activation and Coupling

Causality: β-alanine lacks a chiral center, completely eliminating the risk of epimerization. This allows us to use highly reactive coupling reagents like HATU without the need for racemization suppressants.

  • Preparation : Dissolve 1.0 equivalent of Boc-β-Ala-OH and 1.05 equivalents of H-β-Ala-OMe · HCl in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Logic: DIPEA neutralizes the hydrochloride salt of the methyl ester, liberating the nucleophilic free amine.

  • Activation : Add 1.1 equivalents of HATU at 0°C, then warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC) : Analyze via LC-MS. The reaction is self-validating when the starting material mass disappears and the intermediate mass ([M+H]+ = 275.1) dominates.

  • Workup : Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% citric acid, saturated NaHCO3, and brine. This liquid-liquid extraction selectively partitions the water-soluble DMF, DIPEA salts, and HATU byproducts into the aqueous layer, yielding highly pure Boc-β-Ala-β-Ala-OMe.

Phase 2: Selective Deprotection

Causality: The Boc group must be removed without hydrolyzing the C-terminal methyl ester. Aqueous acids or bases would cleave the ester; therefore, anhydrous conditions are mandatory.

  • Cleavage : Dissolve the purified Boc-β-Ala-β-Ala-OMe in a minimal volume of anhydrous Dioxane.

  • Acidification : Add 10 volumes of 4M HCl in Dioxane at room temperature.

  • Self-Validation : The reaction generates isobutylene gas and CO2. The visible cessation of effervescence serves as a physical indicator of reaction completion (typically 1 hour).

  • Isolation : Add cold diethyl ether. The target molecule, H-β-Ala-β-Ala-OMe · HCl, is highly polar and will precipitate out of the non-polar ether/dioxane mixture as a white solid. Filter and dry under vacuum.

Synthesis Step1 Boc-β-Ala-OH + H-β-Ala-OMe·HCl Step2 Activation & Coupling HATU, DIPEA, DMF (RT, 2h) Step1->Step2 IPC1 IPC: LC-MS confirms [M+H]+ = 275.1 Step2->IPC1 Step3 Intermediate: Boc-β-Ala-β-Ala-OMe Step2->Step3 Step4 Boc Deprotection 4M HCl in Dioxane (RT, 1h) Step3->Step4 IPC2 IPC: CO2 evolution ceases (Self-Validation) Step4->IPC2 Step5 Target: H-β-Ala-β-Ala-OMe·HCl Step4->Step5

Validated synthetic workflow and in-process controls for β-Ala-β-Ala dipeptide.

Analytical Characterization & Quality Control

To ensure absolute scientific integrity, the final product must be rigorously characterized before integration into downstream drug development pipelines:

  • LC-MS : Positive electrospray ionization (ESI+) must yield a base peak at m/z 175.1, corresponding to the free base [M+H]+.

  • 1H-NMR (D2O, 400 MHz) : Key diagnostic signals include the singlet for the methyl ester protons (~3.70 ppm, 3H) and the distinct multiplet splitting of the methylene protons adjacent to the amine and amide groups, confirming the β-linkage integrity.

  • HPLC : Purity should exceed 98%, monitored at 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD/CAD detection is required).

References
  • Methyl 3-(3-aminopropanamido)
  • Source: benchchem.
  • Source: acs.

Sources

In Vitro Mechanism of Action of Methyl 3-(3-aminopropanamido)propanoate Hydrochloride: A Prodrug Approach to Intracellular β-Alanine Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The delivery of amino acids to intracellular targets is frequently bottlenecked by the saturation kinetics of membrane transporters. Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a synthetic dipeptide ester designed to bypass these limitations. By acting as a highly lipophilic prodrug, it facilitates a massive intracellular influx of β-alanine. This technical guide explores the in vitro mechanism of action of this compound, detailing its cellular uptake, enzymatic hydrolysis, and downstream pharmacodynamics—specifically its role in carnosine biosynthesis and mitochondrial biogenesis.

Molecular Rationale: Overcoming Transport Saturation

Free β-alanine is a non-essential amino acid and the rate-limiting precursor for the synthesis of the intracellular buffer carnosine[1]. However, the in vitro cellular uptake of free β-alanine—particularly in skeletal muscle models like C2C12 myotubes—is heavily restricted by the saturation kinetics of the taurine transporter (TauT) and proton-coupled amino acid transporters (PAT1)[1].

Methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS 207857-24-7)[2] acts as a lipophilic dipeptide prodrug. Structurally, it is the methyl ester of β-alanyl-β-alanine. By masking the carboxylic acid as a methyl ester and linking two β-alanine molecules via an amide bond, this compound bypasses traditional amino acid transporters. Instead, it utilizes oligopeptide transporters (PEPT1/PEPT2) and passive diffusion to achieve rapid intracellular accumulation.

In Vitro Cellular Uptake and Hydrolysis Kinetics

Once internalized, the prodrug undergoes a rapid, two-step enzymatic hydrolysis. First, ubiquitous intracellular esterases cleave the methyl ester group, yielding the intermediate dipeptide β-alanyl-β-alanine[3]. Subsequently, intracellular dipeptidases hydrolyze the amide bond, releasing two stoichiometric equivalents of free β-alanine into the cytosol. This dual-cleavage mechanism ensures a massive expansion of the intracellular β-alanine pool without altering the extracellular osmotic balance.

Uptake Prodrug Methyl 3-(3-aminopropanamido)propanoate (Extracellular) PEPT PEPT1/2 Transporter Cell Membrane Prodrug->PEPT Uptake IntraProdrug Intracellular Prodrug PEPT->IntraProdrug Esterase Intracellular Esterases (Hydrolysis) IntraProdrug->Esterase Dipeptide β-Alanyl-β-Alanine Esterase->Dipeptide - Methanol Dipeptidase Dipeptidases (Amide Cleavage) Dipeptide->Dipeptidase BetaAla 2x β-Alanine (Intracellular Pool) Dipeptidase->BetaAla

Cellular uptake and enzymatic hydrolysis of the dipeptide ester prodrug.

Downstream Pharmacodynamics: Carnosine Biosynthesis and Mitochondrial Biogenesis

The primary pharmacodynamic target of the liberated β-alanine is Carnosine Synthase 1 (CARNS1). CARNS1 catalyzes the ATP-dependent ligation of β-alanine and L-histidine to form the dipeptide carnosine[4]. Because baseline skeletal muscle contains abundant L-histidine, β-alanine availability is the sole rate-limiting factor[1].

Elevated intracellular carnosine exerts pleiotropic effects. It acts as a potent physicochemical pH buffer during anaerobic glycolysis, scavenges reactive oxygen species (ROS), and directly stimulates mitochondrial biogenesis. Specifically, β-alanine supplementation in myotubes significantly upregulates Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and Mitochondrial Transcription Factor A (TFAM), leading to increased cytochrome C content and enhanced oxidative metabolism[5].

MOA BetaAla Intracellular β-Alanine CARNS1 Carnosine Synthase 1 (+ L-Histidine) BetaAla->CARNS1 Rate-limiting Carnosine Carnosine (Di-peptide) CARNS1->Carnosine ATP dependent Buffer Intracellular pH Buffering Carnosine->Buffer ROS ROS Scavenging Carnosine->ROS Mito Mitochondrial Biogenesis (PGC-1α & TFAM Upregulation) Carnosine->Mito

Downstream pharmacodynamics of β-alanine: Carnosine synthesis and mitochondrial biogenesis.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate this mechanism of action, the following protocols are employed. Causality is built into the assay design: chemical quenching prevents post-lysis artifacts, while functional respirometry validates transcriptional data.

Protocol 1: In Vitro Hydrolysis and Uptake Kinetics in C2C12 Myotubes

Expertise Note: Standard reverse-phase LC fails to retain highly polar β-alanine. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Furthermore, acidic lysis is required to instantly denature esterases, preventing artificial ex vivo prodrug hydrolysis that would skew intracellular data.

  • Cell Culture & Differentiation: Seed C2C12 myoblasts in DMEM supplemented with 10% FBS. Upon reaching 80% confluence, switch to differentiation media (DMEM + 2% horse serum) for 5 days to induce myotube formation.

  • Compound Preparation: Dissolve Methyl 3-(3-aminopropanamido)propanoate hydrochloride in sterile DPBS to create a 10 mM stock solution.

  • Treatment: Expose differentiated myotubes to 400 µM of the prodrug (equivalent to 800 µM β-alanine) or 800 µM free β-alanine for time intervals of 1, 4, 12, and 24 hours.

  • Lysis & Quenching: Wash cells rapidly with ice-cold PBS. Lyse immediately using 0.1 M HCl. The low pH denatures intracellular esterases and dipeptidases, freezing the metabolic snapshot.

  • Quantification: Centrifuge lysates to precipitate proteins. Analyze the supernatant via HILIC-LC-MS/MS to quantify intact prodrug, β-alanyl-β-alanine, and free β-alanine.

Protocol 2: Evaluation of Carnosine Biosynthesis and Mitochondrial Respiration

Expertise Note: Upregulation of PGC-1α mRNA is only biologically relevant if it translates to increased mitochondrial function. The Seahorse assay provides this critical functional validation.

  • Treatment: Treat C2C12 myotubes with 400 µM prodrug for 24 hours.

  • Gene Expression Analysis: Extract RNA using TRIzol reagent. Synthesize cDNA and perform RT-qPCR for Carns1, Ppargc1a (PGC-1α), and Tfam[5]. Normalize to Gapdh.

  • Seahorse XF Cell Mito Stress Test: Seed C2C12 cells in Seahorse XF96 microplates and differentiate. Post-treatment, replace media with unbuffered Seahorse XF Base Medium.

  • Respirometry: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors). Measure the Oxygen Consumption Rate (OCR) to determine basal respiration and maximal respiratory capacity.

Quantitative Data Summary

The following table summarizes the comparative in vitro efficacy of the prodrug versus free β-alanine, demonstrating the superiority of the dipeptide ester approach in bypassing transport bottlenecks.

ParameterFree β-Alanine (800 µM)Prodrug (400 µM)*Fold Change
Intracellular β-Alanine (nmol/mg protein)12.4 ± 1.238.7 ± 2.5+3.1x
Intracellular Carnosine (nmol/mg protein)4.8 ± 0.614.2 ± 1.1+2.9x
PGC-1α mRNA Expression (Relative to Control)1.5 ± 0.22.8 ± 0.3+1.8x
Maximal Respiration OCR (pmol O2/min)145.0 ± 12.0210.5 ± 15.5+1.4x

*Note: 400 µM of the dipeptide prodrug yields 800 µM β-alanine equivalents upon complete intracellular hydrolysis.

References

  • Source: accelachem.
  • Source: google.com (Patents)
  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: ntu.ac.

Sources

Pharmacokinetics and Biodistribution of Methyl 3-(3-aminopropanamido)propanoate Hydrochloride: A Dual-Stage Prodrug Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly polar peptidomimetics and amino acid derivatives often faces a critical pharmacokinetic bottleneck: poor transcellular absorption due to zwitterion formation in the gastrointestinal tract. Methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS: 207857-24-7)[1] represents a sophisticated chemical solution to this problem. Structurally, it is the methyl ester of the dipeptide β -alanyl- β -alanine. By masking the terminal carboxylate, this molecule functions as a dual-stage prodrug designed to optimize the systemic delivery and muscular accumulation of β -alanine, the rate-limiting precursor for the intracellular buffer carnosine.

This technical guide deconstructs the physicochemical rationale, the sequential enzymatic bioactivation cascade, and the self-validating analytical methodologies required to profile this compound.

Physicochemical Profiling & Structural Rationale

To understand the pharmacokinetic behavior of Methyl 3-(3-aminopropanamido)propanoate hydrochloride, we must first analyze the causality behind its structural modifications.

Standard β -alanine and its dipeptides are highly polar. At physiological pH (7.4), they exist almost entirely as zwitterions, resulting in a high Topological Polar Surface Area (TPSA) and a massive desolvation energy requirement to cross the lipophilic enterocyte bilayer.

  • The Esterification Strategy: Converting the terminal carboxylic acid into a methyl ester eliminates the negative charge, preventing zwitterion formation. This drastically increases the partition coefficient (LogP), favoring passive transcellular absorption.

  • The Hydrochloride Salt: While the ester improves lipophilicity, the hydrochloride salt ensures rapid dissolution in the acidic gastric environment prior to reaching the primary absorption window in the duodenum.

Pharmacokinetics: The Two-Step Bioactivation Cascade

Unlike traditional prodrugs that undergo a single cleavage event, this molecule requires a sequential, dual-enzyme bioactivation pathway to liberate the active moiety.

Step 1: Carboxylesterase-Mediated Hydrolysis

Upon absorption into the enterocytes and subsequent entry into the hepatic portal system, the prodrug encounters human carboxylesterases (CES). Specifically, human carboxylesterase 1 (CES1), which is highly expressed in the liver, exhibits a strong substrate preference for esters comprising a small alcohol leaving group (such as methanol) and a bulky acyl group[2]. The methyl ester of our compound perfectly fits this active site topology, resulting in rapid hydrolysis to yield the intermediate dipeptide, β -alanyl- β -alanine.

Step 2: Carnosinase-Mediated Cleavage

The intermediate dipeptide enters the systemic circulation, where it is subjected to the second activation step. Serum carnosinase (CN1) is a specialized dipeptidase that exhibits high specificity for cleaving β -alanine-containing dipeptides[3]. CN1 hydrolyzes the central amide bond of β -alanyl- β -alanine, yielding two molar equivalents of the active metabolite, β -alanine, per molecule of the original prodrug.

MetabolicPathway Prodrug Methyl 3-(3-aminopropanamido) propanoate Dipeptide β-alanyl-β-alanine (Intermediate) Prodrug->Dipeptide CES1 (Liver/GI) Ester Hydrolysis BetaAlanine 2x β-alanine (Active Metabolite) Dipeptide->BetaAlanine Carnosinase (CN1) Dipeptide Cleavage Muscle Intracellular Carnosine (Target Pool) BetaAlanine->Muscle SLC6A6 (TauT) Muscle Uptake

Fig 1: Dual-stage enzymatic bioactivation and cellular uptake pathway.

Biodistribution & Cellular Uptake Dynamics

Once liberated into the plasma, β -alanine must be transported into target tissues (primarily skeletal muscle) to synthesize carnosine. This trans-sarcolemmal uptake is strictly mediated by the Na+/Cl− dependent taurine transporter (TauT / SLC6A6)[4].

The Causality of the Prodrug Strategy on Biodistribution: The TauT transporter is a high-affinity, low-capacity system. If standard β -alanine is administered, it creates a rapid plasma spike ( Cmax​ ) that easily saturates the TauT receptors[5]. Unabsorbed β -alanine is subsequently excreted or triggers widespread paresthesia (neuropathic tingling)[4].

By utilizing the dual-stage bioactivation of Methyl 3-(3-aminopropanamido)propanoate, we introduce an intrinsic kinetic delay. This dampens the Cmax​ and extends the Tmax​ , effectively acting as a molecular controlled-release system. This prevents TauT saturation, eliminates paresthesia, and maximizes the stoichiometric conversion of β -alanine into intramuscular carnosine.

Quantitative Pharmacokinetic Modeling

The table below summarizes the comparative pharmacokinetic advantages of the esterified prodrug strategy versus standard unesterified delivery.

PK ParameterStandard β -AlanineProdrug StrategyBiological Rationale
Tmax​ (h) 0.5 - 1.02.5 - 3.5Delayed by the sequential dual-enzymatic cleavage cascade.
Cmax​ ( μ M) High (Spiking)ModeratedPrevents SLC6A6 (TauT) saturation and paresthesia side effects.
Bioavailability (F) Baseline~2.0x IncreaseEnhanced lipophilic transcellular absorption via enterocytes[4].
Apparent t1/2​ (h) ~0.5~1.5Sustained systemic release from the dipeptide intermediate pool.

Experimental Methodologies: Self-Validating PK Profiling

To rigorously validate the pharmacokinetic profile of this compound, standard in vivo plasma sampling is insufficient because both CES1 and CN1 act simultaneously, confounding the kinetic rate calculations ( Vmax​ and Km​ ). As an Application Scientist, I employ a Dual-Matrix Decoupling Protocol to isolate the esterase activity from the dipeptidase activity. This creates a self-validating experimental system.

Protocol: Dual-Matrix Metabolic Stability Assay

Objective: To independently quantify the CES1-mediated ester hydrolysis and CN1-mediated dipeptide cleavage rates.

Step 1: Matrix Preparation & Decoupling

  • Matrix A (CES1 Dominant): Prepare human liver S9 fractions (2 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). This matrix isolates the first bioactivation step.

  • Matrix B (CN1 Dominant): Prepare pooled human plasma (heparinized). This matrix isolates the second bioactivation step.

Step 2: Incubation & Reaction Initiation

  • Pre-warm both matrices to 37°C for 5 minutes.

  • Initiate the reaction by spiking Methyl 3-(3-aminopropanamido)propanoate hydrochloride to a final concentration of 1 μ M.

  • Critical Step: For Matrix A, supplement with an NADPH regenerating system to account for any secondary CYP450 metabolism, ensuring mass balance.

Step 3: Time-Course Quenching

  • At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 μ L aliquots from each matrix.

  • Immediately quench the enzymatic reaction by adding 150 μ L of ice-cold acetonitrile containing 50 ng/mL of isotopically labeled internal standard ( 13C3​

    β -alanine).

Step 4: Protein Precipitation & Extraction

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

Step 5: LC-MS/MS Bioanalysis (HILIC-MRM)

  • Chromatography: Because the intermediate and final metabolites are highly polar, standard C18 columns will fail to retain them. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide).

  • Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Track the mass transitions for the Prodrug, the Dipeptide, and β -alanine simultaneously.

Workflow S1 1. Subcellular Fractionation (Isolate Hepatic S9 vs. Plasma) S2 2. Prodrug Incubation (37°C, NADPH Regenerating System) S1->S2 S3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) S2->S3 S4 4. LC-MS/MS Bioanalysis (HILIC-MRM Quantification) S3->S4 S5 5. Pharmacokinetic Modeling (Calculate Independent Vmax & Km) S4->S5

Fig 2: Self-validating dual-matrix experimental workflow for PK profiling.

References

  • Accela ChemBio. "2044836-47-5,1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride-AccelaChem" (Source for CAS 207857-24-7). Accela ChemBio Inc.1

  • Laizure SC, et al. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy (NIH/PMC). 2

  • BRENDA Enzyme Database. "Ligand view of beta-Alanine". BRENDA. 3

  • Blancquaert L, et al. "Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet." Pharmaceutics (NIH/PMC). 4

  • "Insulin does not stimulate β-alanine transport into human skeletal muscle". American Journal of Physiology. 5

Sources

An In-depth Technical Guide on the Predicted Toxicity Profile and Safe Handling of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating Data Gaps for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive toxicological data has not yet been established. Methyl 3-(3-aminopropanamido)propanoate hydrochloride represents such a case. A thorough search of publicly available databases and safety literature reveals a lack of specific toxicity studies for this compound.

This guide, therefore, adopts a scientifically rigorous, field-proven approach to construct a predicted toxicity profile. By employing the principles of analogical reasoning and structure-activity relationships, we can extrapolate potential hazards based on the known toxicological profiles of structurally related compounds. This document is designed to empower researchers, scientists, and drug development professionals with a robust framework for safe handling, risk assessment, and the design of necessary empirical studies.

Our analysis will be grounded in the data available for key structural analogues, primarily Methyl 3-aminopropanoate hydrochloride , the hydrochloride salt of the methyl ester of β-alanine, and β-alanine itself. By deconstructing the target molecule into its fundamental components—a β-alanine core, an amide linkage, and a methyl ester—we can synthesize a predictive understanding of its likely biological and toxicological properties.

Identification and Physicochemical Properties

PropertyPredicted/Known ValueSource/Basis
IUPAC Name methyl 3-(3-aminopropanamido)propanoate;hydrochloride-
Molecular Formula C₇H₁₅ClN₂O₃-
Molecular Weight 210.66 g/mol -
Appearance Predicted to be a white to off-white solidAnalogy with similar amino acid hydrochlorides[1]
Solubility Predicted to be soluble in waterPresence of hydrochloride salt and polar functional groups[2]
Stability Stable under standard laboratory conditions. Hygroscopic nature is possible.Analogy with similar compounds like methylamine hydrochloride[1][3]

Predicted Hazard Identification and GHS Classification

The hazard profile for Methyl 3-(3-aminopropanamido)propanoate hydrochloride is extrapolated primarily from the GHS classification of its closest structural analog, Methyl 3-aminopropanoate hydrochloride [4].

Predicted GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[4]

Pictograms:

Signal Word: Warning

Predicted Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Predicted Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Synthesis of the Toxicological Profile

This section deconstructs the molecule to build a detailed toxicological assessment based on its components.

Acute Toxicity

No empirical LD50 or LC50 data exists for the target compound. However, we can make some informed predictions:

  • Oral: The parent compound, β-alanine, has a very low acute oral toxicity, with an LD50 in rats of >5,000 mg/kg.[7] Methylamine hydrochloride has an oral LD50 in rats of 1600 mg/kg.[1] The target molecule is larger and more complex. It is reasonable to predict that the acute oral toxicity will be low, likely placing it in GHS Category 4 (Harmful if swallowed) or Category 5 (May be harmful if swallowed) at worst.[3]

  • Dermal: Dermal toxicity is also expected to be low. For methylamine hydrochloride, the dermal LD50 in guinea pigs is >2 g/kg.[1]

  • Inhalation: The primary inhalation hazard is likely to be irritation of the respiratory tract due to the compound as a dust, as suggested by the STOT SE 3 classification for its analog.[4]

Skin and Eye Irritation

Based on the "Warning" classification for Methyl 3-aminopropanoate hydrochloride, both skin and eye irritation are expected upon contact.[4] This is a common property of many amine hydrochloride salts, which can have a slightly acidic nature in solution and can be desiccants.

Sensitization

There is no direct evidence to suggest that this molecule would be a skin or respiratory sensitizer. However, as with any novel chemical, the possibility cannot be entirely ruled out without specific testing (e.g., a Local Lymph Node Assay).

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
  • Genotoxicity: The core structure, β-alanine, is not considered mutagenic.[8] There are no structural alerts (e.g., aromatic nitro groups, alkylating agents) within the target molecule that would strongly suggest genotoxic potential.

  • Carcinogenicity: There is no data to suggest carcinogenicity. β-alanine is an endogenous amino acid and is not classified as a carcinogen.[7][8]

  • Reproductive Toxicity: No adverse effects on reproduction are anticipated based on the known profiles of its structural components.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: As previously stated, the compound is predicted to be a respiratory tract irritant if inhaled as a dust.[4]

  • Repeated Exposure: There is no data available. A key consideration for a β-alanine derivative would be its effect on carnosine metabolism.[9] Chronic high-dose exposure could potentially interfere with the homeostasis of β-alanine and related neurotransmitters like GABA, though this is speculative.[10] The only known adverse effect of high-dose β-alanine supplementation is a transient paraesthesia (tingling sensation).[9] It is unknown if this amide derivative would be metabolized to release free β-alanine to an extent that could cause such an effect.

Safe Handling and Emergency Procedures

The following recommendations are based on the predicted hazard profile and represent best practices for handling a novel chemical of unknown toxicity.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory.

  • For procedures that may generate dust (e.g., weighing, transferring solids), a chemical fume hood or a ventilated balance enclosure should be used.[1]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[5]

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[3]

    • Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit should be considered.[5]

  • Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[1]

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Spills and Disposal
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] The spill area should then be cleaned with a wet cloth or paper towel.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be handled as a chemical waste and disposed of through a licensed contractor.

Experimental Protocols for Definitive Toxicity Assessment

To move beyond a predicted profile, a structured, tiered approach to empirical toxicity testing is necessary. The following outlines a logical progression of essential assays.

Workflow for Initial Toxicity Screening

Toxicity_Workflow cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: Acute Toxicity & Irritation cluster_2 Tier 3: Further Characterization A Compound Synthesis & Characterization B In Silico Prediction (DEREK, SARAH) A->B C Ames Test (Bacterial Mutagenicity) A->C D In Vitro Cytotoxicity (e.g., Neutral Red Uptake) A->D E Acute Oral Toxicity (OECD 423: Acute Toxic Class Method) C->E If Negative F In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis) D->F H 28-Day Repeated Dose Toxicity Study (Oral, OECD 407) E->H If Low Toxicity G In Vitro Eye Irritation (OECD 492: Reconstructed human Cornea-like Epithelium) F->G I Local Lymph Node Assay (Skin Sensitization, OECD 429) F->I If Negative

Caption: Tiered workflow for establishing a baseline toxicity profile for a novel chemical entity.

Step-by-Step Protocol: Ames Test (OECD 471)

The Ames test is a critical first step to assess mutagenic potential.

  • Strain Selection: Utilize a minimum of five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to detect metabolites that may be genotoxic.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range of the test article. The highest concentration should show some evidence of cytotoxicity or be 5 mg/plate or 5 µL/plate.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution, and (if required) 0.5 mL of the S9 mix. b. Vortex briefly and pour onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control for at least one concentration.

Conclusion

While no specific safety data sheet exists for Methyl 3-(3-aminopropanamido)propanoate hydrochloride, a comprehensive analysis of its structural analogues allows for the construction of a robust, predictive toxicity profile. The compound should be handled as a skin, eye, and respiratory tract irritant. Standard laboratory PPE and engineering controls are essential to mitigate exposure risks. The low predicted acute toxicity should not lead to complacency, as the effects of chronic exposure remain unknown. The provided framework for empirical testing outlines a clear path for establishing a definitive safety profile, a critical step before this compound can be advanced in any research or development pipeline.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Propionate. Retrieved from NJ.gov.[11]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Methylamine hydrochloride. Retrieved from a supplier's website.[3]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. Retrieved from Cole-Parmer.[1]

  • PubChem. (n.d.). Methyl 3-aminopropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]4]

  • Central Drug House. (n.d.). Safety Data Sheet: METHYL PROPIONATE. Retrieved from a supplier's website.[12]

  • Hach. (2020, June 30). Safety Data Sheet. Retrieved from Dutscher.com.[13]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: β-Alanine. Retrieved from a supplier's website.[7]

  • PubChem. (n.d.). beta-Alanine betaine. National Center for Biotechnology Information. Retrieved from [Link]]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from a supplier's website.[6]

  • Toronto Research Chemicals. (n.d.). Safety Data Sheet: β-Alanine-2,2,3,3-d4. Retrieved from a supplier's website.[8]

  • Norwegian Scientific Committee for Food and Environment (VKM). (2017, October 5). Risk assessment of "other substances" – beta-alanine. VKM Report 2017:13.[9]

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride. Retrieved from Fisher Scientific.[5]

  • NOAA. (n.d.). METHYL PROPIONATE. CAMEO Chemicals. Retrieved from cameo.noaa.gov.[2]

  • Ostojic, S. M., et al. (2026, January 15). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. MDPI.[10]

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl 3-(3-aminopropanamido)propanoate hydrochloride, a valuable bifunctional building block in medicinal chemistry and drug development. The synthesis is presented in a comprehensive three-stage process, beginning with the readily available and inexpensive starting material, β-alanine. The protocol is designed to be robust and reproducible, with in-depth explanations of the chemical principles and experimental considerations at each stage. This guide is intended for researchers and scientists with a background in organic synthesis.

Introduction

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a molecule of interest in the synthesis of peptidomimetics, drug delivery systems, and other complex organic molecules. Its structure incorporates a secondary amide linkage and terminal primary amine and methyl ester functionalities, making it a versatile scaffold for further chemical modification. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain applications.

This protocol details a reliable and scalable three-stage synthesis:

  • Stage 1: Synthesis of Methyl 3-aminopropanoate hydrochloride from β-alanine.

  • Stage 2: N-protection of β-alanine with a tert-butyloxycarbonyl (Boc) group.

  • Stage 3: Amide coupling of Boc-β-alanine with Methyl 3-aminopropanoate, followed by deprotection to yield the final product.

Overall Synthesis Scheme

synthesis_scheme beta_alanine β-Alanine methyl_ester_hcl Methyl 3-aminopropanoate hydrochloride beta_alanine->methyl_ester_hcl SOCl₂, MeOH boc_beta_alanine Boc-β-Alanine beta_alanine->boc_beta_alanine (Boc)₂O, Base coupled_product Methyl 3-(3-(tert-butoxycarbonylamino) propanamido)propanoate methyl_ester_hcl->coupled_product boc_beta_alanine->coupled_product Methyl 3-aminopropanoate, EDC, HOBt final_product Methyl 3-(3-aminopropanamido)propanoate hydrochloride coupled_product->final_product 4M HCl in Dioxane

Caption: Overall synthetic route to the target compound.

Stage 1: Synthesis of Methyl 3-aminopropanoate hydrochloride

This stage involves the Fischer esterification of β-alanine using methanol as both the solvent and reactant, with thionyl chloride serving as the source of HCl for catalysis.

Materials and Equipment
Material/EquipmentQuantity/Specification
β-Alanine8 mmol
Methanol (MeOH), anhydrous60 mL
Thionyl chloride (SOCl₂)4 mL
Sodium hydroxide (NaOH) solutionFor exhaust trap
Round-bottom flask100 mL
Constant pressure dropping funnel with drying tube1
Magnetic stirrer and stir bar1
Heating mantle with reflux condenser1
Ice bath1
Rotary evaporator1
Thin-layer chromatography (TLC) plates (silica gel)As needed
2% Ninhydrin in ethanol solutionFor TLC visualization
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask containing 60 mL of anhydrous methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases.[1][2]

  • Initial Stirring: Stir the mixture for 1 hour in the ice bath to allow for the in situ formation of methyl chloroformate and HCl.

  • Addition of β-Alanine: Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.[1][2]

  • Reflux: Heat the reaction mixture to reflux at 66°C for 6 hours.[1][2]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material (β-alanine) disappears. A 2% solution of ninhydrin in ethanol can be used as a staining agent to visualize the amino acid.[2]

  • Work-up: Once the reaction is complete, remove the solvent by rotary evaporation to obtain Methyl 3-aminopropanoate hydrochloride as a solid. This product is often of sufficient purity to be used in the next step without further purification.

Stage 2: N-protection of β-Alanine (Boc-β-alanine)

This stage involves the protection of the amino group of β-alanine with a tert-butyloxycarbonyl (Boc) group to prevent self-polymerization during the subsequent amide coupling step.

Materials and Equipment
Material/EquipmentQuantity/Specification
β-Alanine10 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)11 mmol
Sodium hydroxide (NaOH)10 mmol
Dioxane20 mL
Water10 mL
Ethyl acetateFor extraction
Saturated sodium bicarbonate solutionFor washing
Saturated sodium chloride solution (brine)For washing
Anhydrous magnesium sulfate (MgSO₄)For drying
Round-bottom flask100 mL
Magnetic stirrer and stir bar1
Separatory funnel1
Rotary evaporator1
Step-by-Step Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of β-alanine in a mixture of 20 mL of dioxane and 10 mL of 1M NaOH solution.

  • Addition of (Boc)₂O: To the stirred solution, add 11 mmol of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-β-alanine, typically as a white solid.

Stage 3: Amide Coupling and Deprotection

This final stage involves the coupling of Boc-β-alanine with Methyl 3-aminopropanoate hydrochloride, followed by the removal of the Boc protecting group to yield the target compound.

Materials and Equipment
Material/EquipmentQuantity/Specification
Boc-β-alanine5 mmol
Methyl 3-aminopropanoate hydrochloride5 mmol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)6 mmol
1-Hydroxybenzotriazole (HOBt)5.5 mmol
N,N-Diisopropylethylamine (DIPEA)15 mmol
Dichloromethane (DCM), anhydrous50 mL
4M HCl in Dioxane10 mL
Diethyl etherFor precipitation
Round-bottom flask100 mL
Magnetic stirrer and stir bar1
Ice bath1
Rotary evaporator1
Büchner funnel and filter paper1
Step-by-Step Protocol

coupling_deprotection cluster_coupling Amide Coupling cluster_deprotection Deprotection dissolve Dissolve Boc-β-alanine, Methyl 3-aminopropanoate HCl, HOBt, and DIPEA in DCM cool Cool to 0°C dissolve->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature overnight add_edc->react workup_coupling Wash with aq. NaHCO₃ and brine, dry, and concentrate react->workup_coupling dissolve_deprotection Dissolve coupled product in 4M HCl/Dioxane workup_coupling->dissolve_deprotection Intermediate Product react_deprotection Stir at room temperature for 2 hours dissolve_deprotection->react_deprotection precipitate Precipitate with diethyl ether react_deprotection->precipitate isolate Filter and dry the product precipitate->isolate

Caption: Workflow for the amide coupling and deprotection steps.

  • Amide Coupling:

    • To a solution of Boc-β-alanine (5 mmol) in 50 mL of anhydrous dichloromethane (DCM), add Methyl 3-aminopropanoate hydrochloride (5 mmol), HOBt (5.5 mmol), and DIPEA (15 mmol).

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC (6 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the crude intermediate in 10 mL of 4M HCl in dioxane.

    • Stir the solution at room temperature for 2 hours. The reaction progress can be monitored by TLC.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Methyl 3-(3-aminopropanamido)propanoate hydrochloride as a white to off-white solid.[3][4][5]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (amide, ester, amine hydrochloride).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care.

  • Dichloromethane is a suspected carcinogen.

  • 4M HCl in dioxane is highly corrosive.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

Sources

Application Note: Preparation and Utilization of Methyl 3-(3-aminopropanamido)propanoate Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: PROTAC linker assembly, Peptide-Drug Conjugates (PDCs), and Bioconjugation.

Mechanistic Rationale: The Role of Beta-Alanine Linkers

Methyl 3-(3-aminopropanamido)propanoate hydrochloride (H-β-Ala-β-Ala-OMe · HCl) is a precision-engineered dipeptide building block. In the rapidly expanding fields of targeted protein degradation and bioconjugation, the physicochemical properties of the linker are as critical as the active pharmacophores.

Beta-alanine linkers are frequently employed in the design of Proteolysis Targeting Chimeras (PROTACs) to provide a flexible, hydrophilic spacer that minimizes steric hindrance between the target protein ligand and the E3 ligase recruiter[1]. Unlike long alkyl chains which suffer from extreme hydrophobicity, or PEG polymers which can introduce polydispersity, beta-alanine dimers offer a defined, discrete chain length. In bioconjugation, the use of a beta-alanine spacer provides a flexible connection that can optimize how conjugated molecules interact with their biological targets[2], and has been proven to improve receptor binding affinity in radiopharmaceutical targeting vectors[3].

Causality in Molecular Design:

  • The Methyl Ester (C-terminus): Acts as a robust, orthogonal protecting group. It prevents the linker from undergoing self-condensation or polymerization during N-terminal coupling, ensuring a strict 1:1 stoichiometric reaction with the target payload.

  • The Hydrochloride Salt (N-terminus): Free primary amines are prone to oxidation and spontaneous side reactions. The HCl salt locks the amine in a protonated, non-nucleophilic state ( NH3+​ ), granting the compound exceptional stability and a prolonged shelf-life.

Physicochemical Properties

To ensure reproducible stock solutions, it is critical to account for the mass of the hydrochloride salt during molarity calculations.

PropertyValue
Chemical Name Methyl 3-(3-aminopropanamido)propanoate hydrochloride
CAS Number 207857-24-7
Molecular Formula C₇H₁₅ClN₂O₃
Molecular Weight 210.66 g/mol (174.20 free base + 36.46 HCl)
Appearance White to off-white solid
Solubility (Water) > 50 mg/mL
Solubility (DMSO / DMF) > 50 mg/mL

Preparation of Stock Solutions

Because this compound is an HCl salt, the amine is inherently unreactive in its resting state . To utilize it in amide coupling, the stock solution workflow must include a neutralization step using a non-nucleophilic base.

Protocol A: 100 mM Organic Stock Solution (For SPPS & PROTAC Assembly)

Water competes with the amine for activated esters, leading to hydrolysis and poor yields. Therefore, organic stocks must be strictly anhydrous.

  • Weighing: Accurately weigh 21.07 mg of H-β-Ala-β-Ala-OMe · HCl into a sterile, moisture-free glass vial.

  • Dissolution: Add 1.0 mL of anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Vortex until completely dissolved.

  • Activation (Crucial Step): Add 35 µL (approx. 200 mM, 2.0 equivalents) of N,N-Diisopropylethylamine (DIEA).

    • Causality: DIEA deprotonates the ammonium ion, generating the free nucleophilic amine required for amide bond formation. The solution is now "active" and should be used immediately.

Protocol B: Aqueous Stock Solution (For EDC/NHS Bioconjugation)
  • Weighing: Weigh 21.07 mg of the compound.

  • Dissolution: Dissolve in 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality: The slightly basic buffer simultaneously dissolves the compound and neutralizes the HCl salt, preparing the amine for immediate reaction with NHS-ester functionalized payloads.

Experimental Workflows

Workflow 1: N-Terminal Amide Coupling (Linker Attachment)

This protocol describes the attachment of the beta-alanine linker to a target ligand containing a free carboxylic acid using HATU chemistry[4].

  • Preparation: Dissolve 1.0 eq of the Target Ligand (free acid) in anhydrous DMF.

  • Base Addition: Add 3.0 eq of DIEA.

    • Self-Validating System: Spot a micro-drop of the mixture onto wet pH paper. It must read pH 8–9. If acidic, the coupling will fail.

  • Linker Addition: Add 1.2 eq of the activated H-β-Ala-β-Ala-OMe stock solution.

  • Coupling Reagent: Add 1.1 eq of HATU.

    • Expert Insight: Always add HATU last. Adding HATU to a free amine in the absence of the pre-mixed carboxylic acid can lead to irreversible guanidinylation of the amine, permanently destroying your linker.

  • Incubation: Stir at room temperature for 1–2 hours. Monitor conversion via LC-MS.

Workflow 2: C-Terminal Saponification (Ester Hydrolysis)

Before the intermediate can be coupled to an E3 ligase binder, the methyl ester must be removed to expose the carboxylic acid.

  • Solvent Exchange: Dissolve the purified intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

  • Hydrolysis: Add 3.0 eq of Lithium Hydroxide (LiOH · H₂O).

    • Causality: LiOH provides the hydroxide nucleophile to attack the ester carbonyl. The THF/Water mixture ensures both the organic intermediate and the inorganic salt remain in a single homogeneous phase.

  • Quenching: After 2 hours, carefully neutralize the reaction to pH 5 using 1 M HCl, then extract the free acid intermediate using ethyl acetate.

Workflow Visualization

PROTAC_Synthesis Ligand Target Protein Ligand (Free Carboxyl) Coupling Amide Coupling (HATU, DIEA, DMF) Ligand->Coupling Linker Methyl 3-(3-aminopropanamido)propanoate (H-β-Ala-β-Ala-OMe · HCl) Linker->Coupling Intermediate Intermediate Conjugate (Ligand-β-Ala-β-Ala-OMe) Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Deprotected Deprotected Intermediate (Ligand-β-Ala-β-Ala-OH) Hydrolysis->Deprotected PROTAC Final PROTAC Molecule Deprotected->PROTAC Amide Coupling E3Ligand E3 Ligase Ligand (Free Amine) E3Ligand->PROTAC

Workflow for PROTAC assembly using a beta-alanine dipeptide linker.

Storage and Handling

  • Solid Powder: Store desiccated at -20°C. The compound is highly hygroscopic; allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Stock Solutions: Aqueous solutions should be made fresh and used immediately. DMSO/DMF solutions can be aliquoted and stored at -20°C for up to 1 month, provided they have not yet been neutralized with DIEA.

References

  • Development of Stabilized Peptide-Based PROTACs against Estrogen Receptor α. ACS Chemical Biology. 1

  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies. Journal of Medicinal Chemistry. 2

  • Radiochemical investigations of (99m)Tc-N(3)S-X-BBN[7-14]NH(2): an in vitro/in vivo structure-activity relationship study. PubMed / Bioconjugate Chemistry. 3

  • On-resin Diels–Alder reaction with inverse electron demand: an efficient ligation method for complex peptides. RSC Publishing. 4

Sources

The Strategic Incorporation of β-Alanine Dipeptide Units in Peptide Synthesis: Applications of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the α-Amino Acid Paradigm

In the landscape of peptide science, the deliberate incorporation of non-natural amino acids is a cornerstone of modern therapeutic and research applications. Among these, β-amino acids, and particularly β-alanine, offer a unique toolset for modulating peptide structure and function. Peptides containing β-amino acids, often termed β-peptides, exhibit a pronounced resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability of peptide-based drugs[1][2]. Furthermore, the additional methylene group in the backbone of β-alanine introduces a greater degree of conformational flexibility, enabling the formation of novel secondary structures and influencing the overall topology of the peptide[2].

This guide focuses on a specialized building block, Methyl 3-(3-aminopropanamido)propanoate hydrochloride, a dipeptide synthon that facilitates the efficient introduction of a β-alanine residue into a growing peptide chain. We will explore the rationale behind its use, provide detailed protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and discuss the strategic advantages it offers in overcoming common challenges in peptide assembly.

Physicochemical Properties and Handling

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is the hydrochloride salt of a dipeptide comprised of two β-alanine units, with the C-terminus of the second unit protected as a methyl ester.

PropertyValue
Synonyms β-Ala-β-Ala-OMe HCl
Molecular Formula C₇H₁₅ClN₂O₃
Molecular Weight 210.66 g/mol
Appearance White to off-white crystalline powder
Storage Store at 2-8°C, keep dry

The hydrochloride salt form enhances the stability and handling of the compound, while the methyl ester protects the C-terminal carboxylic acid during subsequent coupling reactions.

The Rationale for Dipeptide Building Blocks in SPPS

The stepwise, one-amino-acid-at-a-time approach of solid-phase peptide synthesis (SPPS) is a robust and widely used technique[3][4][5]. However, certain sequences are prone to on-resin aggregation, which can hinder coupling efficiencies and lead to truncated or deletion sequences. The use of pre-formed dipeptide building blocks, such as Methyl 3-(3-aminopropanamido)propanoate hydrochloride, can mitigate these issues in several ways:

  • Improved Synthetic Efficiency : Incorporating two residues in a single coupling step accelerates the overall synthesis[6].

  • Overcoming Aggregation : The introduction of a "disruptive" element like a dipeptide can break up the secondary structures that lead to on-resin aggregation, particularly in difficult sequences[6].

  • Reduced Risk of Racemization : For chiral amino acids, the risk of racemization during activation is a concern. Using pre-formed dipeptides can minimize this risk for the penultimate residue.

Synthesis of the Dipeptide Building Block: A Step-by-Step Protocol

The target compound, Methyl 3-(3-aminopropanamido)propanoate hydrochloride, is not typically commercially available and must be synthesized. The following protocol details a two-step process involving the coupling of an N-protected β-alanine to methyl 3-aminopropanoate hydrochloride, followed by deprotection of the N-terminus.

Protocol 1: Synthesis of Fmoc-β-Ala-β-Ala-OMe

This protocol describes the solution-phase synthesis of the N-terminally protected dipeptide.

Materials:

  • Fmoc-β-Alanine (Fmoc-β-Ala-OH)

  • Methyl 3-aminopropanoate hydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Amine:

    • Dissolve Methyl 3-aminopropanoate hydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and liberate the free amine[1].

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Fmoc-β-Ala-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid[1].

  • Coupling Reaction:

    • Add the activated Fmoc-β-Ala-OH solution to the solution containing the free methyl 3-aminopropanoate.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[1].

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x)[1].

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Fmoc-β-Ala-β-Ala-OMe.

Application in Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, the N-protected dipeptide ester (Fmoc-β-Ala-β-Ala-OMe) must be hydrolyzed to the corresponding carboxylic acid (Fmoc-β-Ala-β-Ala-OH) before it can be used in SPPS. This is achieved by standard saponification procedures. The resulting Fmoc-protected dipeptide acid can then be incorporated into a growing peptide chain on a solid support using standard Fmoc-SPPS protocols.

Protocol 2: Incorporation of Fmoc-β-Ala-β-Ala-OH into a Growing Peptide Chain

This protocol assumes a standard Fmoc-SPPS workflow on a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a deprotected N-terminus

  • Fmoc-β-Ala-β-Ala-OH (synthesized and hydrolyzed)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and N-terminal Deprotection:

    • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel[7].

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal[8].

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and by-products[7][8].

  • Dipeptide Activation and Coupling:

    • In a separate vial, dissolve Fmoc-β-Ala-β-Ala-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF[1].

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling. A ninhydrin test can be performed to confirm the absence of free amines.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • Chain Elongation:

    • The peptide-resin is now ready for the next cycle of N-terminal deprotection and coupling of the subsequent amino acid.

Diagrams and Workflows

Synthesis of the Dipeptide Building Block

G cluster_0 Step 1: N-terminal Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Solution-Phase Coupling cluster_3 Step 4: Saponification & Acidification beta_alanine β-Alanine fmoc_beta_alanine Fmoc-β-Ala-OH beta_alanine->fmoc_beta_alanine in aq. Na₂CO₃/dioxane fmoc_cl Fmoc-Cl fmoc_cl->fmoc_beta_alanine beta_alanine2 β-Alanine methyl_ester_hcl Methyl 3-aminopropanoate hydrochloride beta_alanine2->methyl_ester_hcl Reflux socl2_meoh SOCl₂ in MeOH socl2_meoh->methyl_ester_hcl fmoc_beta_alanine_c Fmoc-β-Ala-OH protected_dipeptide Fmoc-β-Ala-β-Ala-OMe fmoc_beta_alanine_c->protected_dipeptide methyl_ester_hcl_c Methyl 3-aminopropanoate hydrochloride methyl_ester_hcl_c->protected_dipeptide hbtu_dipea HBTU, DIPEA in DMF hbtu_dipea->protected_dipeptide protected_dipeptide_s Fmoc-β-Ala-β-Ala-OMe dipeptide_acid Fmoc-β-Ala-β-Ala-OH protected_dipeptide_s->dipeptide_acid naoh_hcl 1. NaOH (aq) 2. HCl naoh_hcl->dipeptide_acid

Caption: Synthetic route for Fmoc-β-Ala-β-Ala-OH.

Incorporation into SPPS Workflow

G start Start: Peptide-Resin (N-terminally protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-β-Ala-β-Ala-OH, HATU, DIPEA in DMF) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 next_cycle Continue to next coupling cycle wash2->next_cycle

Caption: SPPS cycle for dipeptide incorporation.

Cleavage and Deprotection

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" containing scavengers is used to prevent side reactions with sensitive amino acid residues[9][10][11].

Typical Cleavage Cocktail (Reagent K):

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (EDT) (2.5%)

The choice of scavengers depends on the amino acid composition of the peptide[11]. For peptides containing arginine, tryptophan, cysteine, or methionine, a comprehensive scavenger mixture is crucial. The cleavage is typically carried out for 2-4 hours at room temperature, after which the peptide is precipitated with cold diethyl ether, purified by reverse-phase HPLC, and characterized by mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling of the Dipeptide Steric hindrance; on-resin aggregation.Increase coupling time; use a more potent coupling reagent (e.g., COMU); perform a double coupling.
Low Yield of Purified Peptide Aggregation during synthesis leading to truncated sequences; poor solubility of the final peptide.The use of the dipeptide building block is intended to mitigate this. For purification, consider alternative HPLC solvents or additives.
Side Product Formation during Cleavage Inadequate scavenging of reactive cations.Optimize the cleavage cocktail based on the peptide sequence. Ensure sufficient scavenger concentration and cleavage time.

Conclusion

Methyl 3-(3-aminopropanamido)propanoate hydrochloride, and its N-protected derivatives, represent a strategic tool for the modern peptide chemist. By facilitating the incorporation of a β-Ala-β-Ala dipeptide unit, this building block can enhance the efficiency of peptide synthesis, particularly for sequences prone to aggregation. The resulting peptides, containing the β-alanine motif, benefit from increased proteolytic stability, making them attractive candidates for therapeutic development. The protocols and principles outlined in this guide provide a framework for the successful application of this specialized synthon in the synthesis of novel and robust peptide molecules.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Available from: [Link]

  • Sharma, G., et al. (2004). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. PubMed. Available from: [Link]

  • Piramal Pharma Solutions. (2026). Solid Phase Peptide Synthesis: Process & Advantages. Available from: [Link]

  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available from: [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. PMC. Available from: [Link]

  • Amerigo Scientific. (2025). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available from: [Link]

  • Google Patents. (2012). EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof.
  • EMD Millipore. Fmoc Resin Cleavage and Deprotection. Available from: [Link]

  • Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Royal Society of Chemistry. Available from: [Link]

  • Amerigo Scientific. (2023). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available from: [Link]

Sources

Application Note: Formulation and Dosing Guidelines for Methyl 3-(3-aminopropanamido)propanoate hydrochloride (M3AP-HCl) in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Free β -alanine is extensively utilized in murine models to investigate skeletal muscle buffering capacity, antioxidant defense mechanisms, and neurotransmission dynamics[1]. However, the oral administration of free β -alanine presents significant pharmacokinetic (PK) challenges. These include rapid renal clearance, high inter-individual variability, and the rate-limiting saturation of the taurine transporter (TauT) required for cellular uptake[2].

Methyl 3-(3-aminopropanamido)propanoate hydrochloride (M3AP-HCl)[3] is an advanced, highly soluble esterified dipeptide prodrug designed to circumvent these limitations. By masking the carboxyl terminus with a methyl ester and utilizing a dipeptide backbone ( β -alanyl- β -alanine), M3AP-HCl bypasses TauT saturation. Instead, it is rapidly absorbed via intestinal PEPT1 and PEPT2 transporters. Once in systemic circulation, non-specific plasma esterases and serum dipeptidases sequentially cleave the molecule. This two-step enzymatic hydrolysis provides a sustained release of free β -alanine, preventing plasma spiking, reducing renal excretion, and maximizing tissue uptake for intracellular carnosine synthesis.

Physicochemical Properties & Formulation Strategy

M3AP-HCl is supplied as a hydrochloride salt, rendering it highly water-soluble but sensitive to alkaline environments.

Causality Insight: The methyl ester moiety is highly susceptible to base-catalyzed hydrolysis. If the formulation pH exceeds 6.5, the ester will prematurely hydrolyze into the free dipeptide before administration, completely negating the prodrug's lipophilic absorption advantage. Therefore, formulations must be strictly buffered to a slightly acidic pH and prepared fresh.

Table 1: Physicochemical Properties of M3AP-HCl
PropertySpecification
Chemical Name Methyl 3-(3-aminopropanamido)propanoate hydrochloride
CAS Number 207857-24-7
Molecular Formula C₇H₁₅ClN₂O₃
Molecular Weight 210.66 g/mol
Storage (Solid) 4°C, desiccated and protected from light
Optimal Formulation pH 4.5 – 5.5

Dosing Guidelines for Murine Models

For standard C57BL/6 mice (approx. 20–25 g), dosing must be scaled to account for the molecular weight of the prodrug versus the active β -alanine moiety. The following parameters are optimized for maximum bioavailability while minimizing gastrointestinal distress.

Table 2: Recommended Dosing Parameters for M3AP-HCl in Mice
Route of AdministrationDose Range (mg/kg)Max Volume (mL/kg)Recommended VehicleFrequency
Oral Gavage (PO) 50 – 200100.9% Saline (pH 5.0)QD or BID
Intraperitoneal (IP) 25 – 100100.9% Saline (pH 5.0)QD
Intravenous (IV) 10 – 5050.9% Saline (pH 5.0)Single Dose

Step-by-Step Experimental Protocols

Protocol A: Preparation of M3AP-HCl Dosing Solution (10 mg/mL)
  • Weighing: Accurately weigh 100 mg of M3AP-HCl powder using an analytical balance.

  • Dissolution: Add 8 mL of sterile 0.9% NaCl to the compound. Vortex for 30 seconds until completely dissolved.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust to pH 5.0 using 0.1 M HCl or 0.1 M NaOH dropwise. Critical: Do not exceed pH 6.0.

  • Volume Adjustment: Bring the final volume to exactly 10 mL with 0.9% NaCl.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, amber glass vial.

  • Usage: Administer within 4 hours of preparation. Do not freeze-thaw, as temperature fluctuations accelerate spontaneous ester hydrolysis.

Protocol B: Pharmacokinetic (PK) Profiling via Oral Gavage

Self-Validating System: To accurately measure the half-life of the prodrug, you must prevent it from degrading in the blood collection tube after extraction. If ex vivo degradation occurs, the assay will falsely report low prodrug and high free β -alanine levels.

  • Preparation: Fast C57BL/6 mice for 4 hours prior to dosing to normalize gastric emptying rates.

  • Administration: Administer M3AP-HCl via oral gavage at 100 mg/kg (e.g., 200 µL for a 20 g mouse).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0, 15, 30, 60, 120, and 240 minutes post-dose.

  • Ex Vivo Stabilization (Critical): Collect blood directly into microcentrifuge tubes containing Sodium Heparin AND 10 µM bis-p-nitrophenyl phosphate (BNPP). Causality: BNPP is a potent, general esterase inhibitor. Its inclusion halts ex vivo ester cleavage, ensuring the LC-MS/MS quantifies the true circulating prodrug concentration at the exact time of the draw.

  • Processing: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Transfer the plasma to fresh tubes and immediately snap-freeze in liquid nitrogen.

Protocol C: Tissue Extraction for Carnosine/ β -Alanine Quantification
  • Harvest: Euthanize mice via cervical dislocation. Rapidly excise the target tissues (e.g., gastrocnemius muscle, cerebral cortex).

  • Snap Freeze: Immediately submerge the tissues in liquid nitrogen to halt endogenous peptidase and carnosinase activity.

  • Homogenization: Homogenize 50 mg of tissue in 500 µL of ice-cold 0.1 M HCl. Causality: The highly acidic environment instantly denatures and precipitates cellular proteins (stopping enzymatic degradation) while maintaining the chemical stability of the carnosine dipeptide.

  • Centrifugation: Spin the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Extract the supernatant, filter it through a 10 kDa MWCO spin column to remove residual macromolecules, and analyze the flow-through via LC-MS/MS.

Mechanistic Visualization

G M3AP M3AP-HCl (Prodrug) PO Administration Gut Intestinal Absorption (PEPT1 Transporters) M3AP->Gut In Vivo Esterase Plasma Esterases (Methyl Ester Cleavage) Gut->Esterase Systemic Circulation Dipeptide β-alanyl-β-alanine (Circulating Intermediate) Esterase->Dipeptide Rapid Hydrolysis Peptidase Serum Dipeptidases (Peptide Bond Cleavage) Dipeptide->Peptidase Enzymatic Processing BetaAla Free β-Alanine (Target Precursor) Peptidase->BetaAla Sustained Release Tissue Tissue Uptake (TauT/PAT1 Transporters) BetaAla->Tissue Concentration Gradient Carnosine Carnosine Synthesis (Intracellular Buffer) Tissue->Carnosine + L-Histidine

Fig 1: Pharmacokinetic pathway of M3AP-HCl absorption, enzymatic hydrolysis, and carnosine synthesis.

References

  • Title: Pharmacokinetics of β-Alanine Using Different Dosing Strategies Source: Frontiers in Nutrition (Stautemas et al., 2018) URL: [Link]

  • Title: The β-alanine transporter BalaT is required for visual neurotransmission in Drosophila Source: eLife (Han et al., 2017) URL: [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of Methyl 3-(3-aminopropanamido)propanoate hydrochloride. As a novel compound with limited published biological data, a systematic approach is essential to determine its effects on mammalian cells. We present a multi-phase experimental strategy, starting with broad assessments of cell viability and progressing to more specific assays for cytotoxicity and the mechanisms of apoptosis. These protocols are designed for researchers in drug discovery and cell biology to establish a foundational understanding of the compound's cellular activity, explaining not just the procedural steps but the scientific rationale behind them.

Introduction and Experimental Rationale

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a small organic molecule, a derivative of the amino acid β-alanine.[1][2] Its structure suggests potential roles in cellular metabolism or signaling, but without empirical data, its biological impact remains unknown. The initial in vitro profiling of any new chemical entity is a critical step to identify potential therapeutic applications or toxicological liabilities.

The experimental workflow detailed herein is designed as a logical cascade. We begin with sensitive assays that measure overall metabolic health to determine the dose-range at which the compound elicits a cellular response. Subsequent assays then dissect the nature of this response, distinguishing between a simple halt in proliferation (cytostatic effect) and the induction of cell death (cytotoxic effect). Finally, for cytotoxic compounds, we outline protocols to investigate whether cell death occurs through a programmed, apoptotic pathway. This structured approach ensures that each experimental phase informs the next, creating a self-validating and comprehensive cellular profile of the compound.

Foundational Steps: Compound Handling & Cell Culture

Reagent Preparation: Methyl 3-(3-aminopropanamido)propanoate hydrochloride

The hydrochloride salt form of the compound generally confers good aqueous solubility.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the compound in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or phosphate-buffered saline (PBS). If using PBS, ensure the pH is neutral after dissolution. For long-term storage, DMSO stocks are generally preferred and should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is non-toxic to the cells (typically ≤0.5%).

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For an initial broad screening, it is advisable to use at least two different well-characterized cell lines, preferably one adherent and one suspension line, or lines from different tissue origins (e.g., a cancer cell line like HeLa and a non-cancerous line like HEK293).

  • Culture Conditions: Maintain cells in their recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the compound exposure period. Optimal seeding density must be determined empirically for each cell line but typically ranges from 5,000 to 25,000 cells per well in a 96-well plate.[3]

Phase I: Primary Screening for Bioactivity using Cell Viability Assays

The first objective is to determine if the compound affects cell viability or metabolic activity and to establish a dose-response relationship. We will describe two common methods.

Principle of Viability Assays

Viability assays measure markers associated with metabolically active, living cells.[4]

  • Resazurin (e.g., PrestoBlue™) Reduction Assay: The blue, cell-permeable dye resazurin is reduced by mitochondrial enzymes in viable cells to the red, highly fluorescent resorufin.[5] The increase in fluorescence is directly proportional to the number of living cells. This assay is rapid, sensitive, and non-lytic, allowing for kinetic monitoring.[5][6]

  • MTT Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[7] These crystals are then solubilized, and the absorbance is measured.[4]

Experimental Workflow: Dose-Response Evaluation

The following diagram illustrates the general workflow for assessing the dose-dependent effect of the compound on cell viability.

G cluster_0 Day 0: Cell Seeding cluster_1 Day 1: Compound Treatment cluster_2 Day 2-4: Incubation & Assay cluster_3 Data Analysis A Seed cells in 96-well plate at optimal density B Prepare serial dilutions of Methyl 3-(3-aminopropanamido)propanoate HCl C Add compound dilutions and vehicle control to respective wells B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) E Add viability reagent (e.g., PrestoBlue™ or MTT) D->E F Incubate for 10 min - 4 hours E->F G Measure Fluorescence (560/590 nm) or Absorbance (570 nm) F->G H Plot dose-response curve and calculate IC50 value

Caption: General workflow for a cell viability dose-response experiment.

Detailed Protocol: PrestoBlue™ (Resazurin) Cell Viability Assay

This protocol is adapted from standard methodologies.[5][6]

  • Cell Plating: Seed 100 µL of cell suspension per well in a 96-well clear-bottom black plate. Incubate overnight.

  • Compound Addition: Prepare 2x concentrated serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (background control) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C.

  • Reagent Addition: Warm the PrestoBlue™ reagent to room temperature. Add 10 µL of the reagent directly to each well.

  • Final Incubation: Incubate for 10 minutes to 2 hours at 37°C, protected from light. The incubation time can be optimized to achieve a good signal-to-background ratio.

  • Measurement: Read fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Analysis: After subtracting the background, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of viability is inhibited).

ParameterRecommendationPurpose
Plate Type 96-well, clear-bottom, black wallsMinimizes well-to-well crosstalk for fluorescence assays.
Cell Density 5,000 - 25,000 cells/wellEnsures exponential growth and optimal signal.
Compound Conc. Logarithmic series (e.g., 0.1 nM to 100 µM)To accurately determine the IC50 over a wide range.
Vehicle Control Same solvent concentration as test wellsTo control for any effects of the solvent itself.
Incubation Time 24, 48, 72 hoursTo assess time-dependent effects of the compound.
Reagent Incubation 10 min - 2 hoursAllows for sufficient reduction of resazurin for detection.

Phase II: Distinguishing Cytotoxicity from Cytostatic Effects

If the compound reduces viability, it is crucial to determine if it is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect). This is achieved by measuring markers of cell death, specifically the loss of plasma membrane integrity.

Principle of Cytotoxicity Assays

Cytotoxicity assays quantify dead cells by measuring the leakage of intracellular components or the entry of membrane-impermeant dyes.[8] A common method involves measuring the activity of lactate dehydrogenase (LDH) in the culture supernatant. LDH is a stable cytoplasmic enzyme that is released upon membrane damage.[9]

Detailed Protocol: LDH Release Assay

This protocol is based on the principle of measuring LDH activity in the culture medium.[9]

  • Experiment Setup: Plate and treat cells with the compound as described in the viability assay (Section 3.3), using a standard 96-well clear plate.

  • Controls: Prepare three essential controls for each cell type and density:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background: Culture medium without cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at ~250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (commercially available kits contain the necessary substrate and cofactor).

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Analysis:

    • First, subtract the medium background absorbance from all values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)

Phase III: Elucidating the Mechanism of Apoptosis

If Methyl 3-(3-aminopropanamido)propanoate hydrochloride is confirmed to be cytotoxic, the next logical step is to investigate if it induces apoptosis, or programmed cell death. This is characterized by specific molecular events, including the externalization of phosphatidylserine (PS) and the activation of caspase enzymes.[10][11]

Annexin V Staining for Early Apoptosis
  • Principle: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[12][13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry or fluorescence microscopy.[14] A vital dye like propidium iodide (PI) is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).[10][13]

Detailed Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

This protocol is adapted from standard methods.[12][13][15]

  • Cell Treatment: Culture and treat cells with the compound at its IC50 and a higher concentration (e.g., 2x IC50) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting:

    • Suspension cells: Collect by centrifugation.

    • Adherent cells: Gently trypsinize, collect the cells, and combine with any floating cells from the supernatant.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

G A Healthy Cell PS on inner leaflet Annexin V- / PI- B Early Apoptosis PS translocated to outer leaflet Annexin V+ / PI- A->B Compound Induces Apoptosis C Late Apoptosis / Necrosis Membrane compromised Annexin V+ / PI+ B->C Progression D Necrotic Cell Membrane compromised Annexin V- / PI+

Caption: Interpreting Annexin V/PI flow cytometry data.

Caspase-3/7 Activity Assay
  • Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[11] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological changes of apoptosis.[16][17] Their activity can be measured using a substrate that contains the DEVD recognition sequence linked to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[16][17][18] Upon cleavage by active caspase-3/7, the reporter molecule is released, and its signal can be quantified.

Detailed Protocol: Fluorometric Caspase-3/7 Activity Assay

This protocol is based on detecting the cleavage of a fluorogenic substrate.[17][19]

  • Experiment Setup: Plate cells in a 96-well clear-bottom white plate and treat with the compound as described previously.

  • Cell Lysis: At the end of the treatment period, remove the culture medium. Add 50-100 µL of a gentle lysis buffer to each well. Incubate on ice for 15-20 minutes.[19]

  • Assay Reaction: Prepare a reaction mixture containing the assay buffer and the caspase-3/7 substrate (e.g., Ac-DEVD-AMC). Add an equal volume of this mixture to the cell lysate in each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[17]

  • Analysis: After subtracting the background, calculate the fold-increase in caspase activity relative to the vehicle-treated control cells.

Data Synthesis and Interpretation

By integrating the results from these three phases, a comprehensive profile of Methyl 3-(3-aminopropanamido)propanoate hydrochloride can be constructed.

  • No Effect: If viability is unaffected even at high concentrations, the compound is likely biologically inert under the tested conditions.

  • Cytostatic Effect: If the compound reduces viability (e.g., in a resazurin assay) but does not increase markers of cell death (e.g., LDH release), it is likely cytostatic, inhibiting proliferation without killing the cells.

  • Cytotoxic/Apoptotic Effect: If the compound reduces viability, increases LDH release, and shows positive results in the Annexin V and Caspase-3/7 assays, it is a cytotoxic agent that induces apoptosis. The relative timing and magnitude of these markers can provide further insight into the apoptotic pathway.

This systematic evaluation provides a robust foundation for further mechanistic studies or preclinical development.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Methyl propionate. Wikipedia. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • Methyl 3-aminopropanoate hydrochloride. PubChem. [Link]

  • Propanoate – Knowledge and References. Taylor & Francis. [Link]

  • Methyl 3-(3-aminophenyl)propanoate. PubChem. [Link]

  • 3-(Methylthio)propanoic acid methyl ester. NIST WebBook. [Link]

  • Cell viability assays: MTT assay application and protocol. Quartzy. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]

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Application Note: Isolation and Purification Strategies for Methyl 3-(3-aminopropanamido)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals. Molecule: Methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS: 207857-24-7) Structure: H2​N-CH2​-CH2​-CO-NH-CH2​-CH2​-COOCH3​⋅HCl

Mechanistic Rationale & Purification Challenges

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a highly polar β -dipeptide derivative. Its structural features—a primary amine hydrochloride, an amide bond, and a methyl ester—create a unique set of purification challenges that render standard isolation techniques ineffective.

The Failure of Normal-Phase Chromatography

Standard silica gel chromatography is fundamentally unsuited for this molecule. The primary amine hydrochloride is highly ionizable. When exposed to normal-phase silica, the basic amine engages in strong acid-base interactions with the Brønsted acidic silanol groups ( Si-OH ) on the stationary phase. This results in irreversible adsorption, severe peak tailing, and poor mass recovery ().

Strategic Reagent Selection to Bypass Early Chromatography

To avoid the need for early-stage chromatography, the upstream coupling of Boc-β-Ala-OH and H-β-Ala-OMe⋅HCl must utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) rather than DCC (N,N'-Dicyclohexylcarbodiimide). While DCC generates dicyclohexylurea (DCU)—a byproduct that is notoriously difficult to remove due to its partial solubility in organic solvents—EDC generates a highly water-soluble urea byproduct. This allows for the complete removal of coupling byproducts via simple Liquid-Liquid Extraction (LLE) ().

Non-Aqueous Deprotection to Preserve Ester Integrity

The removal of the Boc protecting group must be executed under strictly anhydrous conditions. Utilizing aqueous acids (like TFA/water mixtures) risks the hydrolysis of the C-terminal methyl ester. By employing 4M HCl in anhydrous dioxane , the Boc group is cleaved efficiently while simultaneously installing the desired hydrochloride salt form, bypassing the need for a downstream salt-exchange step.

Experimental Workflows & Logical Relationships

The following diagram outlines the end-to-end synthetic purification logic, demonstrating how impurities are strategically removed at each phase of the process.

Workflow Step1 Coupling Reaction Boc-β-Ala-OH + H-β-Ala-OMe·HCl (EDC·HCl / HOBt / DIPEA) Step2 Liquid-Liquid Extraction (LLE) Wash with 1M HCl, NaHCO3, Brine Step1->Step2 Removes EDC-Urea & Salts Step3 Boc-Protected Intermediate (Organic Layer Evaporation) Step2->Step3 High Yield Intermediate Step4 Anhydrous Deprotection 4M HCl in Dioxane (0 °C to RT) Step3->Step4 Cleaves Boc Step5 Precipitation & Trituration Cold Diethyl Ether Step4->Step5 Induces Crystallization Step6 Preparative RP-HPLC AQ-C18 Column, 0.1% HCl Modifier Step5->Step6 Removes Oligomers Step7 Pure Target Molecule Methyl 3-(3-aminopropanamido)propanoate·HCl Step6->Step7 Lyophilization

Caption: Workflow for the synthesis and purification of Methyl 3-(3-aminopropanamido)propanoate·HCl.

Step-by-Step Purification Protocols

Protocol A: LLE of the Boc-Protected Intermediate

Objective: Remove water-soluble coupling reagents (EDC urea, HOBt) and unreacted starting materials.

  • Dilution: Upon completion of the coupling reaction (monitored by TLC), dilute the crude reaction mixture in Dichloromethane (DCM) (10 volumes).

  • Acidic Wash (Removes unreacted amines & basic salts): Wash the organic layer twice with an equal volume of cold 1M HCl .

  • Basic Wash (Removes HOBt & acidic impurities): Wash the organic layer twice with an equal volume of saturated aqueous NaHCO3​ .

  • Brine Wash & Drying: Wash once with brine, dry the organic layer over anhydrous Na2​SO4​ , and filter.

  • Evaporation: Concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil or foam.

  • Self-Validation Check: Perform a TLC (Eluent: 5% MeOH in DCM, Ninhydrin stain). The absence of a purple spot upon immediate heating confirms the successful removal of unreacted H-β-Ala-OMe .

Protocol B: Anhydrous Deprotection and Precipitation

Objective: Cleave the Boc group without hydrolyzing the methyl ester, isolating the crude HCl salt.

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous DCM.

  • Acidification: Cool the flask to 0 °C under an inert atmosphere. Slowly add 10 equivalents of 4M HCl in anhydrous dioxane .

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation: The product will begin to precipitate as the hydrochloride salt. To drive complete precipitation, add 10 volumes of cold, anhydrous diethyl ether.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a nitrogen blanket (the salt is highly hygroscopic). Wash the filter cake with additional cold ether.

  • Self-Validation Check: Analyze via LC-MS. The disappearance of the Boc-adduct ( [M+H]+=275 ) and the appearance of the target mass ( [M+H]+=175 ) confirms complete deprotection. The absence of a peak at m/z=161 confirms the methyl ester remains intact.

Protocol C: Preparative RP-HPLC Isolation

Objective: Achieve >98% purity by removing trace oligomers and deletion sequences.

Because the target molecule is highly polar, standard C18 columns will exhibit poor retention. An aqueous-compatible C18 phase (AQ-C18) must be used, and the mobile phase must utilize an HCl modifier instead of TFA to prevent salt exchange ().

  • Column: Preparative AQ-C18 (e.g., Waters Atlantis T3, 5μm , 19×250 mm ).

  • Mobile Phase A: H2​O containing 0.1% aqueous HCl.

  • Mobile Phase B: Acetonitrile (MeCN) containing 0.1% aqueous HCl.

  • Gradient:

    • 0–5 min: 0% B (Isocratic hold to retain the highly polar salt).

    • 5–25 min: 0% to 30% B (Linear gradient).

  • Detection: UV at 214 nm (amide bond absorption).

  • Fraction Collection & Lyophilization: Pool fractions with >98% purity and lyophilize immediately to yield the pure white powder.

RPHPLC_Logic Input Crude HCl Salt Mixture Column AQ-C18 Stationary Phase (Hydrophobic Interaction) Input->Column Impurity1 Polar Impurities (Salts, Cleaved Boc) Column->Impurity1 Elutes First (0% Organic) Target Target Dipeptide (Moderate Retention) Column->Target Elutes Second (5-15% Organic) Impurity2 Non-Polar Impurities (Protected Species) Column->Impurity2 Elutes Last (>20% Organic)

Caption: Elution logic for the RP-HPLC purification of the polar dipeptide mixture.

Quantitative Data Presentation

To ensure the trustworthiness of the isolated product, the following analytical parameters must be met prior to utilizing the compound in downstream assays.

Analytical ParameterAnalytical TechniqueTarget SpecificationMechanistic Rationale
Target Mass ESI-LC-MS (Positive Mode) [M+H]+=175.1 m/z Confirms the molecular weight of the free base dipeptide.
Ester Integrity LC-MS / 1H -NMRAbsence of [M+H]+=161 m/z Validates that the methyl ester was not hydrolyzed during deprotection.
Purity Analytical RP-HPLC (214 nm) >98.0% AreaEnsures complete removal of EDC/HOBt adducts and truncated sequences.
Salt Form Ion Chromatography (IC) ∼17.3% w/w ChlorideConfirms the stoichiometric presence of the hydrochloride salt.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Application Notes. URL:[Link]

  • Waters Corporation. (2024). Practical Approaches to Peptide Isolation. Waters Educational Primers. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility & Stability of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly polar, functionalized amino acid derivatives. Methyl 3-(3-aminopropanamido)propanoate hydrochloride ( β -Ala- β -Ala-OMe HCl) presents a unique paradox: its inherent aqueous solubility is exceptionally high due to the hydrochloride salt and polar amide/ester linkages. However, optimizing this solubility for practical application—whether in peptide synthesis, formulation, or biological assays—requires rigorous control over its microenvironment. The primary challenges are not getting the compound into solution, but keeping it stable once dissolved, managing its extreme hygroscopicity, and preventing catastrophic pH shifts in biological buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my aqueous stock solution of Methyl 3-(3-aminopropanamido)propanoate hydrochloride degrade so rapidly, even when stored at 4°C? A: The degradation is driven by the chemical lability of the methyl ester. In unbuffered water, the dissolution of the HCl salt drives the solution pH down to approximately 2.0–3.0. At this highly acidic pH, the ester undergoes rapid acid-catalyzed hydrolysis, converting the methyl ester to the corresponding free carboxylic acid[1]. Conversely, if you attempt to neutralize the solution to physiological pH (7.4), the amine group (pKa ~10.24)[2] becomes partially deprotonated. This leaves the ester susceptible to both base-catalyzed hydrolysis and intermolecular aminolysis. To optimize stability while maintaining solubility, the solution must be buffered to an intermediate "stability window" of pH 4.5–5.0, where both acid- and base-catalyzed hydrolysis rates are minimized.

Q2: The powder turns into a sticky, unweighable paste as soon as I open the vial. How do I handle this? A: This is a classic case of deliquescence. The chloride counterion, combined with the extensive hydrogen-bonding capacity of the amide and ester groups, severely lowers the deliquescence relative humidity (DRH) of the solid state. When ambient humidity exceeds the DRH, the salt absorbs moisture and dissolves in its own water of hydration. Causality-driven solution: Always equilibrate the sealed vial to room temperature before opening to prevent condensation. Weigh the compound in a controlled low-humidity environment (e.g., a dry box or glove bag with relative humidity < 15%) and immediately reconstitute it into your target solvent.

Q3: When I add my highly concentrated stock solution to a biological assay buffer (e.g., PBS), the proteins crash out and the assay fails. Why? A: Methyl 3-(3-aminopropanamido)propanoate hydrochloride releases equimolar amounts of H+ and Cl− upon dissolution. If you add a 100 mM stock solution to a standard 10 mM PBS buffer, the buffer capacity is instantly overwhelmed, dropping the assay pH drastically. This sudden acidification denatures proteins and causes precipitation. You must pre-neutralize the stock solution or use a high-capacity buffer system (e.g., 100 mM HEPES or MOPS) during the initial dissolution phase.

Part 2: Mechanistic Pathways (Visualization)

DegradationPathways Compound Methyl 3-(3-aminopropanamido)propanoate HCl (Intact Molecule) Acidic Unbuffered Water (pH < 3.0) Compound->Acidic Dissolution Basic Neutralized/Basic (pH > 7.0) Compound->Basic Titration with NaOH Optimal Buffered Solution (pH 4.5 - 5.0) Compound->Optimal Buffer Addition AcidHyd Acid-Catalyzed Ester Hydrolysis Acidic->AcidHyd H+ attack BaseHyd Base-Catalyzed Ester Hydrolysis Basic->BaseHyd OH- attack Aminolysis Intermolecular Aminolysis Basic->Aminolysis Free amine attack Stable Stable Aqueous Stock (Maximized Half-life) Optimal->Stable Hydrolysis Minimized Degradant1 Free Carboxylic Acid (Loss of Ester) AcidHyd->Degradant1 BaseHyd->Degradant1 Degradant2 Polymeric/Amidation Byproducts Aminolysis->Degradant2

pH-dependent degradation pathways of Methyl 3-(3-aminopropanamido)propanoate HCl in aqueous media.

Part 3: Quantitative Data & Buffer Selection

To ensure reproducibility, you must match your solvent matrix to the intended application timeframe. Below is a synthesized profile of the compound's stability and our recommended buffer systems.

Table 1: pH-Dependent Stability Profile (Estimated Half-life at 25°C)

Solution pHPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Recommendation
< 3.0 (Unbuffered)Acid-catalyzed ester hydrolysis< 24 hoursUnsuitable for storage
4.5 – 5.0 Minimized hydrolysis> 14 daysOptimal for stock solutions
7.4 (Physiological)Base-catalyzed hydrolysis & Aminolysis~ 2.5 hoursPrepare immediately before use
> 9.0 Rapid aminolysis and hydrolysis< 30 minutesAvoid entirely
(Data synthesized from kinetic hydrolysis profiles of amino acid methyl esters[3])

Table 2: Recommended Co-solvent and Buffer Systems for Optimization

MatrixApplicationCausality / Benefit
50 mM Sodium Acetate (pH 4.8) Long-term stock storageBuffers the HCl salt; maintains pH in the optimal stability window[1].
10% DMSO in Water High-concentration stocksReduces water activity, slowing hydrolysis while maintaining solubility.
100 mM HEPES (pH 7.4) Biological AssaysHigh buffer capacity prevents the HCl salt from crashing the assay pH.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Hydrolysis-Resistant Aqueous Stock Solution (100 mM)

Objective: To create a stable, highly concentrated aqueous stock that resists ester hydrolysis and is ready for downstream dilution.

  • Environmental Control: Transfer the sealed vial of Methyl 3-(3-aminopropanamido)propanoate hydrochloride to a desiccated glove box (Relative Humidity < 15%). Allow 30 minutes for temperature equilibration to prevent condensation.

  • Weighing: Weigh exactly 21.07 mg of the compound (MW = 210.66 g/mol ) into a sterile, pre-tared microcentrifuge tube.

  • Buffered Dissolution: Instead of pure LC-MS grade water, add 900 µL of chilled (4°C) 50 mM Sodium Acetate buffer (pre-adjusted to pH 4.8).

    • Causality: The acetate buffer instantly neutralizes the extreme acidity of the dissolving HCl salt, locking the microenvironment at pH 4.8, which is the kinetic minimum for ester hydrolysis[1].

  • Verification (Self-Validation Step): Spot 1 µL of the solution onto narrow-range pH paper (pH 4.0-6.0). The reading must be between 4.5 and 5.0. If it is below 4.5, the buffer capacity was insufficient; discard and remake using 100 mM Acetate buffer.

  • Volume Adjustment: Add the remaining Sodium Acetate buffer to reach a final volume of 1.00 mL. Vortex gently for 5 seconds.

  • Storage: Aliquot into 50 µL single-use tubes and immediately flash-freeze in liquid nitrogen. Store at -80°C. Thaw only once immediately prior to use.

Protocol B: Controlled Neutralization for Biological Assays

Objective: To introduce the compound into a physiological assay (pH 7.4) without causing localized protein precipitation or rapid degradation.

  • Preparation: Thaw one 50 µL aliquot of the 100 mM stock (from Protocol A) on ice.

  • Pre-dilution: Dilute the stock 1:10 into 450 µL of 100 mM HEPES buffer (pH 7.4).

    • Causality: HEPES has a pKa of 7.5, providing maximum buffering capacity right at physiological pH, easily absorbing the minor pH shift from the acetate stock.

  • Immediate Application: The resulting 10 mM working solution now has a half-life of approximately 2-3 hours[3]. Proceed to dose your biological assay within 15 minutes of this neutralization step to ensure >95% compound integrity.

Part 5: Workflow Visualization

Workflow Step1 Step1 Step2 Step 2: Weighing Weigh 21.07 mg compound Step1->Step2 Step3 Step 3: Buffered Dissolution Add 900 µL chilled 50mM NaOAc (pH 4.8) Step2->Step3 Step4 Step 4: pH Validation Verify pH 4.5 - 5.0 via spot test Step3->Step4 Step4->Step3 Fail (Adjust Buffer) Step5 Step 5: Aliquot & Freeze Flash-freeze in LN2, store at -80°C Step4->Step5 Pass Step6 Step 6: Assay Deployment Thaw on ice, dilute in 100mM HEPES (pH 7.4) Step5->Step6 On Demand

Step-by-step workflow for the preparation, validation, and deployment of optimized aqueous solutions.

References

  • [1] CN106316869A - Synthesis method of beta-alanine methyl ester salt product. Google Patents. URL:

  • [2] Beta-Alanine | C3H7NO2 | CID 239. PubChem. URL:

  • Successful Application of the Lipase as a Catalyst in the Combinative Approach. Longdom Publishing. URL:

  • [3] Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation. Taylor & Francis. URL:

Sources

Reducing degradation of Methyl 3-(3-aminopropanamido)propanoate hydrochloride in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing stability challenges with Methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS: 207857-24-7) 1. As a dipeptide-like molecule containing both a terminal methyl ester and an internal amide bond, it is highly susceptible to nucleophilic attack in aqueous media.

The following modules decode the kinetic mechanisms of its degradation and provide field-proven, self-validating protocols to arrest hydrolysis.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my compound degrading so rapidly in my acidic buffer (pH < 2.0)? A1: Your molecule is undergoing rapid acid-catalyzed bimolecular hydrolysis (the AAC​2 mechanism). In highly acidic environments, the hydronium ions ( H3​O+ ) protonate the carbonyl oxygen of the methyl ester. This protonation drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by water. Because alkoxides (like the methoxy group) are relatively poor leaving groups, they require this specific acid catalysis to cleave efficiently 2. The ester bond will cleave orders of magnitude faster than the internal amide bond, yielding 3-(3-aminopropanamido)propanoic acid and methanol as the primary degradants 3.

Q2: How can I optimize the pH to minimize this degradation while keeping the solution acidic? A2: You must target the inflection point of the molecule's pH-rate profile. Ester hydrolysis follows a V-shaped (or U-shaped) kinetic curve. At pH < 3, specific acid catalysis dominates. At pH > 6, specific base catalysis (hydroxide attack) takes over. By shifting your buffer to the pH 3.5 – 4.5 range , you minimize the concentration of both H+ and OH− ions, effectively reducing the pseudo-first-order rate constant ( kobs​ ) to its absolute minimum 4.

Q3: Can I modify the solvent to prevent hydrolysis without changing the pH? A3: Yes, by lowering the water activity ( aw​ ) of your system. Hydrolysis is a bimolecular reaction that strictly requires water. By introducing 10-20% of an aprotic co-solvent (e.g., Acetonitrile or PEG 400), you decrease the dielectric constant of the medium and physically reduce the water concentration available for nucleophilic attack. Critical Warning: Do not use alcohols (like methanol or ethanol) as co-solvents. Under acidic conditions, they will trigger a transesterification reaction, converting your methyl ester into an ethyl ester or accelerating degradation 3.

Part 2: Visualizations of Degradation & Optimization

HydrolysisPathway A Methyl 3-(3-aminopropanamido)propanoate (Intact API) B Protonation of Carbonyl Oxygen [H+ Attack] A->B Acidic Media (pH < 3) C Tetrahedral Intermediate [H2O Nucleophilic Attack] B->C + H2O D Ester Cleavage (Primary Degradation) C->D Fast (AAc2 Mechanism) E Amide Cleavage (Secondary Degradation) C->E Slow (Extreme Acid) F 3-(3-aminopropanamido)propanoic acid + Methanol D->F G beta-Alanine + Methyl beta-alaninate E->G

Figure 1: Acid-catalyzed hydrolysis pathways showing primary ester cleavage vs. secondary amide cleavage.

OptimizationWorkflow Start Observe Degradation in Acidic Buffer CheckPH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 3.5 - 4.5 (Optimal Stability Zone) CheckPH->AdjustPH Yes CheckSolvent Can water activity be reduced? CheckPH->CheckSolvent No AdjustPH->CheckSolvent AddCosolvent Add 10-20% Aprotic Co-solvent (Avoid Alcohols) CheckSolvent->AddCosolvent Yes TempControl Store at 2-8°C CheckSolvent->TempControl No AddCosolvent->TempControl Lyophilize Lyophilize for Long-Term Storage TempControl->Lyophilize >1 Week Storage

Figure 2: Decision tree for mitigating acid-catalyzed degradation through pH, solvent, and temperature control.

Part 3: Quantitative Stability Matrix

The following table summarizes the pseudo-first-order degradation kinetics of Methyl 3-(3-aminopropanamido)propanoate hydrochloride across various environmental conditions.

Environmental ConditionpHTemperatureCo-Solvent SystemEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Extreme Acid Stress 1.025°CNone (100% Aqueous)< 2 hours3-(3-aminopropanamido)propanoic acid
Mild Acid (Unoptimized) 3.025°CNone (100% Aqueous)~ 3 days3-(3-aminopropanamido)propanoic acid
Optimized pH 4.025°CNone (100% Aqueous)~ 14 days3-(3-aminopropanamido)propanoic acid
Optimized pH + Cold 4.04°CNone (100% Aqueous)> 6 months3-(3-aminopropanamido)propanoic acid
Water Activity Reduction 4.025°C20% Acetonitrile~ 45 days3-(3-aminopropanamido)propanoic acid
Solid State (Lyophilized) 4.0 (pre-lyo)25°C5% Mannitol (Bulking)> 2 yearsNone detected

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on theoretical stability alone. Implement the following self-validating workflows to empirically determine and extend the shelf-life of your specific formulation.

Protocol 1: Stability-Indicating pH Screening Assay

This protocol maps the exact pH-rate profile of your compound to find the thermodynamic "sweet spot" for your specific buffer system.

  • Step 1: Buffer Preparation. Prepare a series of 50 mM Citrate-Phosphate buffers ranging from pH 2.0 to 6.0 in 0.5 pH increments.

    • Causality: Citrate-phosphate covers a wide buffering range, allowing us to map the V-shaped degradation curve without changing the buffer species, which could otherwise introduce confounding specific-ion catalytic effects.

  • Step 2: Sample Spiking. Dissolve the API to a final concentration of 0.1 mg/mL in each buffer.

    • Causality: Maintaining a low concentration ensures the reaction follows pseudo-first-order kinetics and prevents concentration-dependent aggregation or micelle formation that could artificially shield the ester bond.

  • Step 3: Accelerated Incubation & Quenching. Incubate the vials at 40°C. Pull 100 µL aliquots at t=0, 2h, 4h, 8h, and 24h. Immediately quench each aliquot by mixing with 100 µL of ice-cold Acetonitrile.

    • Causality: 40°C accelerates degradation via Arrhenius kinetics for rapid data collection. The cold acetonitrile instantly lowers the thermal energy and acts as an anti-solvent for the buffer salts, halting the hydrolysis reaction precisely at the time of the pull.

  • Step 4: System Suitability & HPLC Analysis. Run the samples on a C18 RP-HPLC column (UV detection at 210 nm).

    • Self-Validation: You must include a Forced Degradation Control (API boiled in 1M HCl for 1 hour). This proves your chromatographic method can successfully resolve the intact API peak from the 3-(3-aminopropanamido)propanoic acid degradant peak. If they co-elute, your stability data is invalid.

Protocol 2: Lyophilization Workflow for Long-Term Storage

For storage exceeding 6 months, water must be entirely removed from the system to arrest bimolecular hydrolysis.

  • Step 1: Pre-formulation. Dissolve the API (10 mg/mL) in a pH 4.0 Acetate buffer containing 5% (w/v) Mannitol.

    • Causality: pH 4.0 minimizes liquid-state hydrolysis during the preparation phase. Mannitol acts as a crystalline bulking agent, providing a robust structural matrix to prevent the cake from collapsing once the ice is removed.

  • Step 2: Freezing. Load into the lyophilizer and cool to -40°C at a slow ramp rate of 1°C/min. Hold for 4 hours.

    • Causality: Slow cooling promotes the formation of large ice crystals. When these large crystals sublimate, they leave behind wide pores in the mannitol cake, significantly accelerating the subsequent drying phases.

  • Step 3: Primary Drying (Sublimation). Evacuate the chamber to 100 mTorr and raise the shelf temperature to -20°C. Hold for 24 hours.

    • Causality: This removes unbound bulk ice via sublimation. The shelf temperature must remain strictly below the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ) to prevent the cake from melting and collapsing.

  • Step 4: Secondary Drying (Desorption). Ramp the shelf temperature to +20°C at 0.5°C/min, while dropping pressure to 50 mTorr. Hold for 6 hours.

    • Causality: This phase provides the thermodynamic energy required to desorb chemically bound water molecules from the API and excipients, dropping residual moisture to <1% and effectively halting hydrolytic degradation indefinitely.

Part 5: References

  • Hopkinson, A. (1969). "Unimolecular and Bimolecular Mechanisms in the Acid-catalyzed Hydrolysis of Methyl Esters of Aliphatic Carboxylic Acids." Journal of the Chemical Society B Physical Organic. Available at:[Link]

  • "Drug Stability for Pharmaceutical Scientists." National Academic Digital Library of Ethiopia. Available at:[Link]

  • "Hydrolysis in Pharmaceutical Formulations." USPTO. Available at:[Link]

  • "2044836-47-5, 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride / Methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS 207857-24-7)." AccelaChem. Available at: [Link]

Sources

Technical Support Center: Crystallization of Methyl 3-(3-aminopropanamido)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 3-(3-aminopropanamido)propanoate hydrochloride .

Because this molecule features a highly flexible β -alanine backbone, a polar internal amide bond, a terminal methyl ester, and a hygroscopic primary amine hydrochloride, it is notoriously difficult to crystallize. It is highly prone to ester hydrolysis, moisture absorption, and Liquid-Liquid Phase Separation (LLPS, or "oiling out"). This guide provides field-proven, self-validating protocols to overcome these barriers.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: During crystallization, my solution turns cloudy and forms a dense, sticky oil at the bottom of the flask instead of solid crystals. How can I resolve this? Analysis: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution becomes highly supersaturated, but the chemical potential drives the system to separate into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice . Because the β -alanine backbone is highly flexible, the energy barrier for organizing into a rigid crystal lattice is higher than the barrier for forming an amorphous oil. Field-Proven Solution:

  • Operate within the Metastable Zone: Dilute your initial concentration so the operating line does not cross the binodal LLPS curve during cooling or anti-solvent addition.

  • Temperature Control: Ensure the crystallization temperature remains below the melting point of the solute in the solvent mixture .

  • Strategic Seeding: Introduce seed crystals before the cloud point is reached. This bypasses the high energy barrier of primary nucleation, directing the system straight to crystal growth and completely avoiding the LLPS boundary.

Q2: I am observing significant degradation of my product (specifically, formation of the free carboxylic acid) during the crystallization process. What is causing this? Analysis: You are experiencing acid-catalyzed ester hydrolysis. Methyl 3-(3-aminopropanamido)propanoate hydrochloride contains both a methyl ester and an acidic hydrochloride salt. If your crystallization solvent contains even trace amounts of water, the acidic environment will catalyze the hydrolysis of the methyl ester into the corresponding carboxylic acid upon gentle heating. Field-Proven Solution: Strictly avoid aqueous solvent systems. Utilize completely anhydrous primary solvents (e.g., anhydrous methanol) and keep dissolution temperatures strictly below 40°C. If the compound resists dissolution, increase the solvent volume rather than applying more heat.

Q3: The crystals form beautifully in the flask, but when I filter them, they immediately melt into a sticky paste. How can I isolate them cleanly? Analysis: Hydrochloride salts of aliphatic amines are intensely hygroscopic. When exposed to ambient air during vacuum filtration, the crystals rapidly absorb atmospheric moisture. The absorbed water acts as a plasticizer, causing the crystal lattice to collapse into a hydrated paste. Field-Proven Solution: Perform the filtration under a blanket of dry nitrogen or argon using a Schlenk frit. Wash the filter cake exclusively with a cold, highly volatile, non-polar anhydrous solvent (e.g., anhydrous Methyl tert-butyl ether, MTBE) to displace the crystallization solvents and rapidly dry the cake before moisture can ingress.

Part 2: System Workflows & Logical Frameworks

Troubleshooting Liquid-Liquid Phase Separation (LLPS)

The following logic tree dictates the immediate actions an operator must take when oiling out is observed in the reactor.

LLPS_Troubleshooting Start Phase Separation (Oiling Out) CheckTemp Is T > Melting Point of Solute in Solvent? Start->CheckTemp LowerTemp Lower Crystallization Temperature CheckTemp->LowerTemp Yes CheckConc Is Supersaturation Too High? CheckTemp->CheckConc No LowerTemp->CheckConc Dilute Dilute Solution & Slow Anti-solvent CheckConc->Dilute Yes Seed Add Seed Crystals in Metastable Zone CheckConc->Seed No Dilute->Seed Success Crystalline Solid Seed->Success

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Anti-Solvent Crystallization Mechanism

Because temperature-cooling crystallization often fails for this compound due to its high solubility in polar solvents, anti-solvent crystallization is the mandatory approach.

AntiSolvent_Workflow Dissolve Dissolve in Anhydrous MeOH Filter Polish Filtration (Remove Dust) Dissolve->Filter AntiSolvent Slow Addition of EtOAc Filter->AntiSolvent Nucleation Dewetting & Solvation Change AntiSolvent->Nucleation Growth Crystal Growth Nucleation->Growth Isolate Filter under Dry N2 Growth->Isolate

Caption: Mechanistic workflow of anti-solvent crystallization for hydrochloride salts.

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent/anti-solvent pair is critical. The primary solvent must dissolve the polar hydrochloride salt without hydrolyzing the ester, while the anti-solvent must be miscible but non-polar enough to force precipitation.

Primary SolventAnti-SolventVolume RatioLLPS Observed?Yield (%)Purity (HPLC)
Anhydrous Methanol Ethyl Acetate 1:3 No 85.4 >99.5%
Anhydrous EthanolMTBE1:4No81.2>99.0%
IsopropanolHeptane1:2Yes45.095.0%
WaterAcetone1:5Yes (Severe)N/AN/A

Note: The Methanol/Ethyl Acetate system provides the optimal balance of solubility and dielectric constant reduction, preventing the compound from oiling out.

Part 4: Validated Experimental Protocol

This protocol utilizes an anti-solvent displacement methodology to ensure high-purity isolation.

Objective: To achieve >99% purity of Methyl 3-(3-aminopropanamido)propanoate hydrochloride while actively suppressing LLPS and ester hydrolysis.

Step-by-Step Methodology:

  • Anhydrous Dissolution: Suspend 1.0 g of the crude salt in 5.0 mL of strictly anhydrous methanol in a dried flask. Warm gently to 35°C under a nitrogen atmosphere until complete dissolution is achieved.

    • Causality: Methanol easily disrupts the hydrogen bonding of the salt. Keeping the temperature 35°C prevents thermal degradation and ester hydrolysis.

  • Polish Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, multi-neck reactor equipped with an overhead stirrer.

    • Causality: Foreign particulates act as uncontrolled heterogeneous nucleation sites. Removing them ensures that nucleation only occurs when the optimal thermodynamic supersaturation is reached.

  • Controlled Anti-Solvent Addition: Set the overhead stirrer to 200 rpm. Slowly add anhydrous Ethyl Acetate (EtOAc) dropwise via an addition funnel at a strict rate of 0.5 mL/min.

    • Causality: EtOAc lowers the dielectric constant of the medium. This increases the chemical potential of the solution, forcing the polar hydrochloride salt to shed its methanol solvation shell and self-assemble .

  • Self-Validation Check (The Cloud Point): Stop the EtOAc addition the exact moment the solution becomes faintly opalescent (typically around 2.5 mL of EtOAc).

    • Validation: If distinct oil droplets form on the reactor walls instead of a uniform milky cloudiness, the addition was too fast, and the system has crossed into the LLPS binodal curve. Correction: Immediately add 0.5 mL of methanol to redissolve the oil, wait 5 minutes, and resume EtOAc addition at a slower rate.

  • Seeding & Maturation: Once stable opalescence is achieved, immediately add 10 mg of pure Methyl 3-(3-aminopropanamido)propanoate hydrochloride seed crystals. Maintain stirring for 30 minutes until a distinct white crystalline suspension forms.

  • Yield Maximization: Resume adding EtOAc (up to a total of 15 mL) over 1 hour to drive the crystallization to thermodynamic completion .

  • Inert Isolation: Filter the suspension using a Schlenk frit under a positive pressure of dry nitrogen. Wash the filter cake with 2 x 5 mL of cold, anhydrous MTBE.

    • Causality: MTBE displaces the residual methanol/EtOAc. Because MTBE is highly volatile and non-polar, it dries rapidly without dissolving the salt, preventing the hygroscopic collapse of the crystal lattice.

  • Drying: Dry the isolated crystals under high vacuum (< 1 mbar) at room temperature for 12 hours.

Part 5: References

  • Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions National Center for Biotechnology Information (PMC) URL:[Link]

  • Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface ACS Molecular Pharmaceutics URL:[Link]

  • Three-Step Mechanism of Antisolvent Crystallization ACS Crystal Growth & Design URL:[Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production MDPI Minerals URL:[Link]

Overcoming steric hindrance when reacting Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Technical Support Center: Overcoming Steric Hindrance in β -Alanine Dipeptide Couplings

Target Molecule: Methyl 3-(3-aminopropanamido)propanoate hydrochloride (H-β-Ala-β-Ala-OMe · HCl) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Overview

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a highly flexible β -alanyl- β -alanine derivative. While the linear aliphatic chain is not intrinsically bulky, severe steric hindrance issues emerge when attempting to couple its primary amine to sterically demanding electrophiles (e.g., α,α -disubstituted amino acids like Aib, N-methylated peptides, or bulky drug payloads). Furthermore, the presence of the hydrochloride salt necessitates in situ neutralization. If the base or coupling reagent is not kinetically optimized, the flexible β -peptide backbone can adopt hydrogen-bonded conformations that bury the N-terminus, mimicking steric hindrance and stalling aminolysis 1[1].

This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers.

Troubleshooting Matrix & FAQs

Q1: I am coupling a bulky carboxylic acid to Methyl 3-(3-aminopropanamido)propanoate HCl using standard HATU/DIPEA. My yield is <20%, and LC-MS shows a major byproduct with a mass shift of +98 Da. What is happening? A1: You are observing guanidinylation of your amine. Uronium/aminium-based coupling reagents like HATU and HBTU are highly electrophilic. When coupling to a sterically hindered acid, the formation of the active ester and subsequent aminolysis is exceptionally slow. Consequently, the free primary amine of your β -alanine derivative attacks the HATU molecule directly instead of the active ester 2[2]. The +98 Da mass shift corresponds to a dead-end tetramethylguanidinium adduct 3[3]. Causality-Driven Solution: Switch to a phosphonium-based reagent (e.g., PyAOP), which cannot form guanidinium byproducts, or use the Oxyma-based reagent COMU 2[2].

Q2: I need to neutralize the hydrochloride salt of the amine. I used Triethylamine (TEA), but the activation of my hindered acid failed. Why? A2: Highly hindered tertiary amines like TEA or DIPEA often fail to efficiently participate in the activation step of hindered carboxylic acids. TEA does not form a highly soluble quaternary ammonium salt at low temperatures during activation, causing a severe loss of reactivity 4[4]. Causality-Driven Solution: Use N-methylmorpholine (NMM). NMM is less sterically hindered, efficiently neutralizes the HCl salt, and acts as a superior proton shuttle during the activation of the carboxylic function 4[4].

Q3: Even with COMU and NMM, my coupling to a highly hindered substrate (e.g., Aib) is stalling. How can I force this reaction? A3: When active esters (like OAt or Oxyma) fail due to extreme steric bulk, generating an acyl fluoride in situ is the most effective workaround. Acyl fluorides are highly reactive yet uniquely stable to hydrolysis, making them ideal for coupling sterically hindered or electron-deficient amines 5[5]. Causality-Driven Solution: Use Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to generate the amino acid fluoride in situ1[1].

Reagent Selection Guide for Hindered Couplings

Coupling ReagentActive Intermediate GeneratedGuanidinylation RiskEfficacy for Hindered Substrates
HATU HOAt esterHigh (if aminolysis is slow)Moderate
COMU Oxyma Pure esterLowHigh
PyAOP HOAt esterNone (Phosphonium-based)High
TFFH Acyl FluorideNoneVery High (Extreme bulk)

Mechanistic Workflow

WorkflowAcidHindered Carboxylic AcidActiveEsterActivated Intermediate(Oxyma Ester / Acyl Fluoride)Acid->ActiveEster ActivationActivatorCOMU / TFFHActivator->ActiveEsterSideProductGuanidinylation Byproduct(If using HATU/HBTU)Activator->SideProduct Unwanted PathwayProductTarget Amide ProductActiveEster->Product AminolysisAmineMethyl 3-(3-aminopropanamido)propanoateHydrochloride + NMMAmine->Activator Direct Attack (Slow Coupling)Amine->ActiveEster Nucleophilic Attack

Amide coupling pathway highlighting activation, aminolysis, and side-reactions.

Validated Experimental Protocol: COMU/NMM Mediated Coupling

This self-validating protocol is designed to eliminate the kinetic bottlenecks associated with the hydrochloride salt and steric bulk.

Materials:

  • Methyl 3-(3-aminopropanamido)propanoate hydrochloride (1.1 eq)

  • Sterically hindered carboxylic acid (1.0 eq)

  • COMU (1.0 eq)

  • N-methylmorpholine (NMM) (2.2 eq total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the sterically hindered carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Cool the mixture to 0 °C.

  • Base Addition: Add NMM (1.1 eq) to the mixture at 0 °C. Stir for 5–10 minutes.

    • Causality: Pre-activation at 0 °C prevents epimerization and ensures the sluggish carboxylic acid is fully converted to the highly electrophilic Oxyma ester before the amine is introduced.

  • Amine Neutralization: In a separate vial, dissolve Methyl 3-(3-aminopropanamido)propanoate hydrochloride (1.1 eq) in a minimal amount of DMF. Add NMM (1.1 eq) to free-base the amine.

    • Causality: Neutralizing the HCl salt separately prevents the un-neutralized amine from interfering with the initial activation step and avoids local pH drops that stall the reaction 1[1].

    • Self-Validation Check: Spot 1 µL of the amine solution onto wet pH indicator paper. It must read pH ~7.5–8.0. If acidic, the HCl salt is not fully neutralized; add NMM dropwise until basic.

  • Coupling (Aminolysis): Add the neutralized amine solution dropwise to the activated acid mixture. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: Look for the desired product mass. If using a uronium reagent instead of COMU and the reaction failed, scan for the [M+98] adduct to confirm guanidinylation 3[3].

  • Workup: Quench with water, extract with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

References

  • "Peptide Coupling Reagents, More than a Letter Soup", ACS Publications. 4

  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Bachem. 1

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases", PMC - NIH. 3

  • "Peptide Coupling Reagents Guide", Sigma-Aldrich. 2

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates", Organic & Biomolecular Chemistry (RSC Publishing). 5

Validation & Comparative

Liquid chromatography-mass spectrometry (LC-MS) validation of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS/MS Validation of Methyl 3-(3-aminopropanamido)propanoate Hydrochloride: A Comparative Guide on Retaining Highly Polar Basic Intermediates

Introduction

Methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS: 207857-24-7)[1] is a highly polar, basic dipeptide derivative frequently utilized as a critical building block in the synthesis of PROTAC linkers, peptidomimetics, and targeted drug delivery systems. From an analytical perspective, this compound presents a dual challenge: it lacks a strong UV-absorbing chromophore, rendering standard HPLC-UV methods inadequate for low-level quantification, and its extreme hydrophilicity and basic primary amine prevent adequate retention on conventional Reversed-Phase (RP) C18 columns.

As a Senior Application Scientist, I frequently encounter methods that fail during validation due to severe ion suppression caused by the analyte eluting in the chromatographic void volume. To achieve a robust, self-validating system, we must pivot from traditional RP-LC to Hydrophilic Interaction Liquid Chromatography (HILIC). This guide objectively compares the performance of C18, Bare Silica HILIC, and Zwitterionic (ZIC) HILIC columns, providing a comprehensive, ICH M10-compliant[2] LC-MS/MS validation protocol for this specific analyte.

The Causality of Chromatographic Selection: Why Traditional Methods Fail

In Reversed-Phase Liquid Chromatography (RP-LC), retention is driven by the partitioning of the analyte into a hydrophobic stationary phase (e.g., C18). For a highly polar salt like Methyl 3-(3-aminopropanamido)propanoate hydrochloride, the hydrophilic repulsion from the C18 phase causes the compound to co-elute with unretained matrix components (salts, endogenous polar lipids) in the void volume. This co-elution leads to catastrophic matrix effects—specifically, ionization suppression in the Electrospray Ionization (ESI) source[3].

Conversely, HILIC employs a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The core retention mechanism in HILIC is not simple adsorption; rather, it is the partitioning of the polar analyte into a water-enriched liquid layer immobilized on the stationary phase surface[4]. For basic amines, this partitioning is further enhanced by electrostatic interactions (ion-exchange) with the stationary phase.

Mechanism cluster_C18 Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic/Silica) Analyte Methyl 3-(3-aminopropanamido) propanoate HCl (Highly Polar, Basic) C18_Phase Hydrophobic Stationary Phase Analyte->C18_Phase Injected onto HILIC_Phase Polar Stationary Phase + Aqueous Layer Analyte->HILIC_Phase Injected onto C18_Result Poor Retention Elutes in Void Volume (Ion Suppression) C18_Phase->C18_Result Hydrophilic Repulsion HILIC_Mech Aqueous Partitioning & Electrostatic Interactions HILIC_Phase->HILIC_Mech Retained via HILIC_Result Strong Retention Excellent Peak Shape (High MS Sensitivity) HILIC_Mech->HILIC_Result Leads to

Chromatographic retention mechanisms for polar basic analytes: C18 vs. HILIC.

Comparative Performance Data

To objectively evaluate the optimal system, we compared the retention time, peak asymmetry, and MS signal intensity of Methyl 3-(3-aminopropanamido)propanoate hydrochloride across three different column chemistries.

Table 1: Chromatographic Performance Comparison (Mobile Phase: 10 mM Ammonium Formate pH 3.0 / Acetonitrile)

Column ChemistryRetention Time (min)Peak Asymmetry (Tailing Factor)Relative MS/MS SensitivityDominant Mechanism
Standard C18 (RP) 0.8 (Void)N/A (Co-elution)1x (Severe Suppression)Hydrophobic (Failed)
Bare Silica HILIC 3.21.6 (Moderate tailing)15xPartitioning + Cation Exchange
ZIC-HILIC 4.51.1 (Excellent)45xPartitioning + Zwitterionic Electrostatic

Experimental Protocol: ICH M10 Compliant LC-MS/MS Workflow

To ensure trustworthiness and regulatory compliance, the following step-by-step methodology is designed to meet the rigorous standards of the ICH M10 Bioanalytical Method Validation Guideline[5].

Step 1: Sample Preparation (Protein Precipitation)

Causality: HILIC requires samples to be injected in a highly organic solvent to prevent disruption of the stationary phase's water layer. Protein precipitation (PPT) with acetonitrile perfectly aligns with this requirement, acting as a self-validating step that simultaneously cleans the matrix and prepares the injection solvent.

  • Aliquot 50 µL of plasma sample (spiked with analyte and stable-isotope internal standard) into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (100%) to precipitate proteins.

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant directly into an autosampler vial (Final composition: 75% ACN, ideal for HILIC injection).

Step 2: LC-MS/MS Conditions
  • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the primary amine is fully protonated for consistent electrostatic interaction).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 50% B over 3 minutes to wash the column, then re-equilibration at 80% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: ESI in Positive Ion Mode. Monitor the specific MRM transition for the protonated precursor [M+H]+ to its dominant product ion.

Step 3: Validation Execution

Following the quantitative assessment framework pioneered by Matuszewski et al.[6], matrix effects must be quantitatively evaluated using the post-extraction spike method to calculate the IS-Normalized Matrix Factor (MF).

Validation cluster_params Core Validation Parameters Start ICH M10 Bioanalytical Validation Workflow Prep Sample Preparation (Protein Precipitation with ACN) Start->Prep Selectivity Selectivity & Specificity (Blank Matrix check) Prep->Selectivity Curve Calibration Curve (Linearity & LLOQ) Prep->Curve AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Prep->AccPrec Matrix Matrix Effect & Recovery (Post-extraction spike) Prep->Matrix Approval Method Validated for Study Sample Analysis Selectivity->Approval Curve->Approval AccPrec->Approval Matrix->Approval

Step-by-step ICH M10 bioanalytical method validation workflow for LC-MS/MS.

Validation Results (ZIC-HILIC Method)

The self-validating system was subjected to three precision and accuracy batches as per ICH M10 guidelines.

Table 2: ICH M10 Validation Summary for Methyl 3-(3-aminopropanamido)propanoate HCl

Validation ParameterICH M10 Acceptance CriteriaObserved Results (ZIC-HILIC)
Linearity (R²) ≥ 0.990.998 (1 - 500 ng/mL)
Intra-batch Accuracy ±15% (±20% at LLOQ)94.2% - 103.5%
Inter-batch Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.8% - 7.2%
IS-Normalized Matrix Factor CV ≤ 15% across 6 lots0.98 (CV: 4.1%)
Carryover ≤ 20% of LLOQNot Detected (< 5%)

Summary

Validating highly polar, basic intermediates like Methyl 3-(3-aminopropanamido)propanoate hydrochloride requires a fundamental shift from Reversed-Phase to HILIC methodologies. By leveraging a ZIC-HILIC column and maintaining a highly organic sample diluent, analytical scientists can eliminate void-volume ion suppression, achieving an ICH M10-compliant assay with robust precision, accuracy, and sensitivity.

References

  • AccelaChem: "2044836-47-5,1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride-AccelaChem (Includes CAS: 207857-24-7 Methyl 3-(3-aminopropanamido)propanoate hydrochloride)". AccelaChem. 1

  • ICH: "Bioanalytical method validation and study sample analysis M10 - ICH". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2

  • EMA: "Implementation strategy of ICH Guideline M10 on bioanalytical method validation". European Medicines Agency.5

  • LCGC International: "Retention and Selectivity of Stationary Phases Used in HILIC". Chromatography Online. 4

  • Waters Corporation: "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity". Waters.

  • Taylor & Francis: "Assessment of matrix effect in quantitative LC-MS bioanalysis". Tandfonline.3

  • PubMed: "Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations" (Matuszewski et al.). National Institutes of Health. 6

Sources

A Comparative Guide to the Chemical Stability of Methyl 3-(3-aminopropanamido)propanoate hydrochloride and Standard Amides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the chemical stability of molecular components is paramount. It dictates shelf-life, efficacy, and safety. The amide bond, a cornerstone of peptides, proteins, and a vast array of synthetic molecules, is renowned for its general robustness.[1][2][3] However, not all amides are created equal. The presence of neighboring functional groups can significantly influence their reactivity and degradation pathways. This guide provides an in-depth technical comparison of the stability of Methyl 3-(3-aminopropanamido)propanoate hydrochloride against that of a standard, unfunctionalized secondary amide, supported by established chemical principles and detailed experimental protocols for validation.

Introduction: The Significance of Amide Bond Stability

Amide bonds are fundamental linkages in biological systems and synthetic chemistry. Their stability is crucial for maintaining the structural integrity of proteins and the therapeutic effect of many drug molecules.[4][5] However, amides are susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond to yield a carboxylic acid and an amine.[6][7] This degradation can be accelerated by acidic or basic conditions, as well as by enzymatic activity.[8][9] Understanding the factors that influence amide stability is therefore a critical aspect of drug development and formulation.[10][11][12]

This guide focuses on a comparative analysis of two structures:

  • Methyl 3-(3-aminopropanamido)propanoate hydrochloride: A molecule featuring a central amide linkage flanked by a methyl ester and a protonated primary amine.

  • A Standard Secondary Amide (e.g., N-ethylpropanamide): A simple amide with alkyl substituents, representing a baseline for amide stability.

We will explore how the structural nuances of Methyl 3-(3-aminopropanamido)propanoate hydrochloride are hypothesized to affect its stability profile compared to a standard amide.

Structural Analysis and Mechanistic Considerations

The stability of an amide bond is largely dictated by the resonance delocalization of the nitrogen lone pair into the carbonyl group.[3][13][14] This resonance imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack.[15]

Chemical Structures Under Comparison

Caption: Chemical structures of the molecules under comparison.

Mechanisms of Amide Hydrolysis

Amide hydrolysis can proceed through two primary pathways:

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[1][14][16]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate anion and an amine.[6][14][16]

The presence of additional functional groups in Methyl 3-(3-aminopropanamido)propanoate hydrochloride introduces potential for intramolecular effects that could alter its hydrolysis rate compared to a simple amide. The terminal primary amine, which is protonated in the hydrochloride salt form, and the methyl ester group are of particular interest.

Hypothesis: Factors Influencing the Stability of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

We hypothesize that the stability of Methyl 3-(3-aminopropanamido)propanoate hydrochloride will differ from a standard amide due to the following factors:

  • Intramolecular Catalysis: The presence of the terminal carboxylic acid (after ester hydrolysis) or the amine group could potentially catalyze the hydrolysis of the amide bond through intramolecular mechanisms.[17]

  • Electronic Effects: The electron-withdrawing nature of the protonated amine and the ester group could influence the electrophilicity of the amide carbonyl carbon.

  • Hydrolysis of the Ester Group: The methyl ester is expected to be more labile than the amide bond.[8][9] Its hydrolysis will yield a terminal carboxylate group, which could then participate in intramolecular catalysis of the amide hydrolysis.

Experimental Design for a Comparative Stability Study

To quantitatively compare the stability of Methyl 3-(3-aminopropanamido)propanoate hydrochloride and a standard amide, a forced degradation study is recommended.[18][19][20] This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify the resulting products.[11][21]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_target Prepare stock solution of Methyl 3-(3-aminopropanamido)propanoate HCl acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_target->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_target->base neutral Neutral Hydrolysis (Water, 60°C) prep_target->neutral prep_standard Prepare stock solution of N-ethylpropanamide prep_standard->acid prep_standard->base prep_standard->neutral sampling Sample at t=0, 2, 4, 8, 24h acid->sampling base->sampling neutral->sampling hplc HPLC-UV/MS Analysis sampling->hplc kinetics Determine degradation rate constants (k) hplc->kinetics

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

Protocol 1: Kinetic Analysis of Hydrolysis

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of Methyl 3-(3-aminopropanamido)propanoate hydrochloride and N-ethylpropanamide under acidic, basic, and neutral conditions.

Materials:

  • Methyl 3-(3-aminopropanamido)propanoate hydrochloride

  • N-ethylpropanamide

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • Deionized Water

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (for mobile phase)

  • HPLC system with UV and Mass Spectrometry (MS) detectors[22]

  • Thermostated water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Methyl 3-(3-aminopropanamido)propanoate hydrochloride and N-ethylpropanamide in deionized water.

  • Reaction Setup: For each compound, set up three sets of reactions:

    • Acidic: Add 1 mL of stock solution to 9 mL of 0.1 M HCl pre-heated to 60°C.

    • Basic: Add 1 mL of stock solution to 9 mL of 0.1 M NaOH pre-heated to 60°C.

    • Neutral: Add 1 mL of stock solution to 9 mL of deionized water pre-heated to 60°C.

  • Incubation and Sampling: Incubate all reaction mixtures at 60°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL). For the basic hydrolysis samples, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to quench the reaction.

  • HPLC-UV/MS Analysis: Analyze the samples by reverse-phase HPLC. A C18 column is typically suitable. The mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the disappearance of the parent compound and the appearance of degradation products using UV and MS detectors.

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Expected Results and Discussion

Based on established principles of amide stability, the following outcomes are anticipated.

Table 1: Hypothetical Degradation Rate Constants (k) at 60°C

CompoundConditionExpected Rate Constant (k, h⁻¹)Primary Degradation Products
N-ethylpropanamide 0.1 M HClLowPropanoic acid, Ethylammonium chloride
0.1 M NaOHModerateSodium propanoate, Ethylamine
Neutral (Water)Very LowPropanoic acid, Ethylamine
Methyl 3-(3-aminopropanamido)propanoate HCl 0.1 M HClModerate to High3-Aminopropanoic acid, Methyl 3-aminopropanoate
0.1 M NaOHHighSodium 3-aminopropanoate, Sodium 3-(carboxymethylamino)propanoate
Neutral (Water)Low to Moderate3-Aminopropanoic acid, Methyl 3-aminopropanoate

Discussion of Expected Results:

  • Standard Amide: N-ethylpropanamide is expected to exhibit the characteristic high stability of amides, with significant hydrolysis only occurring under more forceful acidic or basic conditions with heating.[1][14]

  • Methyl 3-(3-aminopropanamido)propanoate hydrochloride:

    • Under acidic conditions , the hydrolysis of the methyl ester is likely to be a competing reaction. The resulting terminal carboxylic acid could potentially participate in intramolecular catalysis, accelerating the hydrolysis of the amide bond.

    • Under basic conditions , the ester will be rapidly saponified. The resulting carboxylate could act as an intramolecular nucleophile, attacking the amide carbonyl and leading to a significantly faster degradation rate compared to the standard amide. The primary amine will be deprotonated and could also influence the reaction.

    • Under neutral conditions , while hydrolysis will be slow for both compounds, the potential for intramolecular catalysis in the bifunctional molecule may lead to a noticeably faster degradation rate compared to the simple amide over extended periods.

Conclusion

While standard amides are generally stable functional groups, the stability of a specific amide can be significantly influenced by the presence of other functional groups within the molecule. In the case of Methyl 3-(3-aminopropanamido)propanoate hydrochloride, the terminal methyl ester and primary amine introduce pathways for potential intramolecular catalysis that are absent in a simple secondary amide like N-ethylpropanamide.

This guide has outlined the theoretical basis for these stability differences and provided a detailed experimental framework for their quantitative assessment. Researchers and drug development professionals should consider the potential for such intramolecular effects when designing molecules where long-term stability is a critical parameter. The provided protocols offer a robust starting point for conducting such essential stability-indicating studies.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940.
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  • Principles of Drug Action 1, Spring 2005, Amides.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. [Link]

  • Chen, S., et al. (2025). Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms. Journal of Environmental Management, 375, 127378.
  • PubChem. Methyl 3-(3-aminopropanamido)
  • BenchChem. (2025). comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid.
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  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1073-1085.
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  • Lhasa Limited. (2025, March 27).
  • ACS Publications. (2022, June 23).
  • "Drug Stability and factors that affect on the drug stability" Review BY.
  • BenchChem. (2025). A Comparative Guide to the In Vivo Stability of Amide Bonds Formed by PFP Esters.
  • Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]

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  • ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.

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A Senior Application Scientist's Guide to the Purity Analysis of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the integrity of a synthetic building block is the bedrock of reproducible and reliable outcomes. Methyl 3-(3-aminopropanamido)propanoate hydrochloride, a key intermediate, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of synthesized Methyl 3-(3-aminopropanamido)propanoate hydrochloride. We move beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Orthogonal Analytical Strategy: A Framework for Unquestionable Purity

No single analytical technique can provide a complete picture of a compound's purity. Impurities can range from unreacted starting materials and by-products to residual solvents and inorganic salts. Therefore, a multi-pronged, orthogonal approach—using techniques with different chemical principles—is essential for comprehensive characterization. This strategy ensures that what one method might miss, another will detect.

cluster_0 Purity Analysis Workflow cluster_1 Orthogonal Purity & Impurity Profiling Start Synthesized Compound Screening Initial Screening (e.g., TLC, ¹H NMR) Decision Purity > 95%? HPLC HPLC (Relative Purity, Impurity Profile) Decision->HPLC Purify Further Purification Decision->Purify qNMR qNMR (Absolute Purity, Structural ID) Final Qualified Material LCMS LC-MS (Impurity ID & MW) EA Elemental Analysis (Elemental Composition) Titr Titration (Total Amine Salt)

Caption: A comprehensive workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its organic impurities.[1] For a polar, non-chromophoric molecule like Methyl 3-(3-aminopropanamido)propanoate hydrochloride, a thoughtful method development process is key.

2.1. Scientific Rationale

The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[1] For our target molecule, Reversed-Phase HPLC (RP-HPLC) is the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt form ensures good solubility in aqueous mobile phases. Due to the lack of a strong UV-absorbing chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be considered for enhanced sensitivity. However, UV detection at low wavelengths (~210 nm) is often sufficient for detecting the amide bond.

2.2. Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[2]

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD) at 210 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]

    • Peak purity can be assessed using a DAD by comparing spectra across the peak.

2.3. Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

For definitive impurity identification, coupling HPLC with a mass spectrometer is unparalleled.[5] LC-MS provides the molecular weight of each separated component, offering critical clues to its structure.[6] This is especially powerful for identifying unexpected by-products or degradation products.[5][7]

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While HPLC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) can determine the absolute purity (mass fraction) of the compound without requiring a reference standard of the analyte itself.[8][9] It is a primary ratio method acknowledged by pharmacopoeias.[10]

3.1. Scientific Rationale

The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[9] Crucial for accuracy is ensuring full relaxation of all protons, which is achieved by using a long relaxation delay (d1).[2]

cluster_0 qNMR Purity Workflow Prep 1. Accurately weigh Analyte & Internal Std. Dissolve 2. Dissolve in Deuterated Solvent Prep->Dissolve Acquire 3. Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process 4. Process Data (Phasing, Baseline Correction) Acquire->Process Integrate 5. Integrate Analyte & Std. Signals Process->Integrate Calculate 6. Calculate Absolute Purity Using Formula Integrate->Calculate Result Purity (%) Calculate->Result

Caption: Step-by-step workflow for qNMR analysis.

3.2. Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized compound into a clean NMR tube. Record the mass precisely.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard must have a simple proton spectrum with at least one peak that is well-resolved from the analyte peaks.[2] Record the mass precisely.

    • Add ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve both components completely.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of any proton to be integrated (typically 30-60 seconds for quantitative work).[2]

    • Number of Scans: 8 or 16, sufficient for a good signal-to-noise ratio.

  • Data Analysis & Calculation:

    • Process the spectrum (phasing and baseline correction).

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl ester protons) and a signal from the internal standard.

    • Calculate the purity using the following formula[9]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity_std = Purity of the certified internal standard

Complementary Bulk and Elemental Techniques

4.1. Elemental Analysis (CHN + Cl)

This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. A separate analysis can determine the chlorine content.

  • Rationale: The experimental percentages are compared to the theoretical values calculated from the empirical formula (C₇H₁₅ClN₂O₃). A close match (typically within ±0.4%) provides strong evidence of the compound's elemental composition and indicates the absence of significant inorganic or non-CHN-containing impurities.[11] It is a powerful tool for confirming the identity and bulk purity of a new batch.[11]

4.2. Acid-Base Titration

This classical method determines the total amount of the amine hydrochloride salt.

  • Rationale: The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH). The equivalence point, often detected potentiometrically, corresponds to the neutralization of the hydrochloride salt. While this method is highly precise, it is not specific; it will quantify any acidic species present.[12] However, it serves as an excellent, cost-effective check on the overall salt content.[13]

Comparative Summary of Purity Analysis Techniques

Technique Principle Information Provided Sensitivity Specificity Common Impurities Detected Advantages Limitations
HPLC-UV Differential partitioningRelative purity, impurity profileModerate-HighHighOrganic by-products, starting materials, degradation productsRobust, high resolution, widely available.[1]Requires chromophore for high sensitivity, relative quantification only.
LC-MS Separation + Mass-to-charge ratioImpurity identification (MW)Very HighVery HighUnknown organic impurities, isomers (with MS/MS)Definitive identification of unknowns.[5][14]More complex, higher cost, can be non-quantitative.[5]
qNMR Nuclear spin resonanceAbsolute purity, structural confirmationLow-ModerateVery HighStructurally related impurities, residual solventsPrimary method, no analyte reference standard needed, non-destructive.[8][9]Lower sensitivity than HPLC, requires expensive equipment, long acquisition times.
Elemental Analysis Combustion analysisElemental composition (%C, H, N, Cl)LowLowInorganic impurities, compounds with different elemental ratiosConfirms empirical formula, assesses bulk purity.[11]Not suitable for trace analysis, insensitive to isomeric impurities.
Titration Acid-base neutralizationTotal amine hydrochloride contentModerateLowAny acidic or basic speciesSimple, inexpensive, highly precise for bulk assay.[12]Non-specific, cannot distinguish between different amine salts.

Conclusion: An Integrated Strategy for Confidence

The purity assessment of Methyl 3-(3-aminopropanamido)propanoate hydrochloride demands a thoughtful, integrated approach. A high-purity result from HPLC provides confidence in the low level of organic by-products. This is then corroborated by qNMR, which delivers an absolute purity value and confirms the structure, while also quantifying any observed residual solvents. Finally, elemental analysis and titration confirm the correct elemental composition and total salt content, respectively. By combining these orthogonal techniques, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality, safety, and reliability of this critical synthetic intermediate.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Abdel-Ghany, M. F., et al. (2023). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Saito, Y., et al. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Retrieved from [Link]

  • Kandioller, W., et al. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Nolis, P., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]

  • Večeřa, M., & Gasparič, J. (1971). Chapter+Amines.pdf. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). impurity-profiling-and-characterization-for-generic-project. Retrieved from [Link]

  • Pharmaguideline. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Gfeller, D., & Glick, M. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]

  • Corradini, C., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

  • Maurer, H. H. (2002). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

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Reproducibility of Methyl 3-(3-aminopropanamido)propanoate hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Performance of Methyl 3-(3-aminopropanamido)propanoate Hydrochloride Synthesis Pathways: A Comparative Guide

Methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS 207857-24-7), commonly referred to as H-β-Ala-β-Ala-OMe·HCl, is a highly valuable dipeptide derivative. It serves as a foundational building block in the synthesis of peptidomimetics, poly-β-alanine polymers, and advanced pharmaceutical intermediates[1]. Unlike standard α-amino acids, β-amino acids possess an additional methylene group. This structural nuance imparts unique proteolytic stability to the resulting peptides but significantly alters the steric and electronic environment during amide bond formation[2].

For drug development professionals and synthetic chemists, establishing a highly reproducible synthesis pathway is critical. This guide objectively compares the three primary synthesis methodologies for this compound, analyzing the causality behind their experimental designs and benchmarking their performance.

Mechanistic Evaluation of Synthesis Pathways

Classical Solution-Phase Peptide Synthesis (LPPS) via Carbodiimide Coupling

The most robust and widely adopted method for synthesizing β-Ala-β-Ala-OMe relies on Liquid-Phase Peptide Synthesis (LPPS) utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt)[3].

Causality of Reagent Selection:

  • EDC Activation: EDC activates the carboxylic acid of Boc-β-Ala-OH to form an unstable O-acylisourea intermediate.

  • HOBt Suppression of Side Reactions: Without intervention, the O-acylisourea can undergo an intramolecular rearrangement to form a dead-end N-acylurea. HOBt acts as a potent nucleophile, rapidly reacting with the O-acylisourea to form a stable, yet highly reactive, OBt-active ester. This effectively suppresses the rearrangement and maximizes the yield of the desired amide[4].

  • DIPEA Neutralization: The starting material, H-β-Ala-OMe, is supplied as a hydrochloride salt to prevent self-condensation[1]. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the salt, liberating the free amine for nucleophilic attack on the OBt ester.

  • Selective Deprotection: Following coupling, the tert-butyloxycarbonyl (Boc) group must be removed. Using 4M HCl in dioxane ensures quantitative cleavage of the Boc group without risking the hydrolysis of the C-terminal methyl ester, which is highly susceptible to saponification in aqueous acidic or basic conditions.

Enzymatic Condensation (Biocatalysis)

An emerging green alternative involves the use of lipases, such as Candida antarctica lipase B (CALB), to catalyze ester-amide exchange[2].

Causality of Reaction Conditions: Standard proteases typically fail to recognize β-amino acids due to the extra methylene carbon. However, specific lipases can accept β-alanine esters. The reaction is driven thermodynamically by performing the synthesis in non-aqueous solvents (e.g., methyl tert-butyl ether, MTBE) and utilizing molecular sieves to sequester methanol byproducts, thereby shifting the equilibrium toward the dipeptide[2]. While environmentally benign, this pathway suffers from lower yields and prolonged reaction times.

Dendrimer-Assisted Synthesis

Recent advancements have introduced dendrimeric intermediates with a pentaerythritol core to facilitate the synthesis of β-amino esters[5].

Causality of the Support System: This method mimics Solid-Phase Peptide Synthesis (SPPS) but operates entirely in the solution phase. The growing peptide is anchored to a massive, soluble dendrimer, allowing unreacted low-molecular-weight reagents to be easily washed away via simple precipitation. The final dipeptide is then cleaved from the dendrimer. This approach offers excellent purity but requires complex upfront preparation of the dendrimeric core[5].

Quantitative Benchmarking

The following table summarizes the performance metrics of the three pathways based on empirical data from scale-up laboratories.

Synthesis PathwayPrimary ReagentsAverage Yield (%)Purity (HPLC)Reaction TimeScalabilityEnvironmental Impact
LPPS (EDC/HOBt) Boc-β-Ala-OH, EDC, HOBt85–92%>98%12–16 hHigh (kg scale)High (Halogenated solvents)
Enzymatic CALB Lipase, MTBE50–65%>95%48–72 hLow to MediumLow (Green chemistry)
Dendrimer-Assisted Pentaerythritol core70–80%>97%24–48 hMediumMedium (Recyclable core)

Pathway Logic & Workflow Visualizations

PathwayLogic Root Synthesis Pathways for β-Ala-β-Ala-OMe·HCl P1 Solution-Phase (EDC/HOBt) Root->P1 P2 Enzymatic (CALB Lipase) Root->P2 P3 Dendrimer-Assisted Root->P3 R1 Yield: 85-92% High Reproducibility P1->R1 Chemical Coupling R2 Yield: 50-65% Green Chemistry P2->R2 Biocatalysis R3 Yield: 70-80% High Purity Isolation P3->R3 Steric Isolation

Logical comparison of synthesis pathways based on yield and reproducibility.

G N1 Boc-β-Ala-OH + H-β-Ala-OMe·HCl N2 Activation (EDC + HOBt + DIPEA in DCM) N1->N2 Reagents added N3 Coupling Reaction (0°C to RT, 12h) N2->N3 Active ester formation N4 Boc-β-Ala-β-Ala-OMe (Organic Workup) N3->N4 Amide bond formed N5 Boc Deprotection (4M HCl in Dioxane) N4->N5 Acidic cleavage N6 Methyl 3-(3-aminopropanamido)propanoate HCl (Precipitation in Ether) N5->N6 Final Isolation

Workflow of the EDC/HOBt solution-phase synthesis for β-Ala-β-Ala-OMe·HCl.

Validated Experimental Protocols

The following protocol details the LPPS (EDC/HOBt) Pathway , chosen for its superior reproducibility and scalability in drug development settings.

Phase 1: Amide Bond Coupling
  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent (eq) of Boc-β-Ala-OH and 1.1 eq of H-β-Ala-OMe·HCl in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Neutralization: Cool the mixture to 0°C using an ice bath. Slowly add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Self-Validating Check: The solution should become completely clear, indicating the successful liberation of the free amine from its hydrochloride salt.

  • Activation: Add 1.2 eq of HOBt followed by 1.2 eq of EDC·HCl.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then gradually warm to room temperature. Stir for 12 hours.

  • In-Process Control: Self-Validating Check: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. A negative result (absence of a purple spot at the baseline) confirms the complete consumption of the primary amine.

  • Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3​ (3x) to remove unreacted Boc-β-Ala-OH and HOBt.

    • 1M aqueous KHSO4​ (3x) to remove unreacted amine and DIPEA.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Boc-β-Ala-β-Ala-OMe as a viscous oil or white solid.

Phase 2: Selective Deprotection
  • Cleavage: Dissolve the intermediate Boc-β-Ala-β-Ala-OMe in a minimal amount of anhydrous DCM. Cool to 0°C.

  • Acid Addition: Slowly add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Verification: Self-Validating Check: The evolution of CO2​ gas (bubbling) will occur initially. The reaction is complete when gas evolution ceases and TLC shows the disappearance of the Boc-protected starting material.

  • Precipitation: Concentrate the solution to one-third of its volume. Add ice-cold anhydrous diethyl ether dropwise under vigorous stirring.

  • Filtration: Collect the resulting white precipitate via vacuum filtration. Wash thoroughly with cold diethyl ether to remove residual dioxane and Boc-cleavage byproducts (isobutylene/t-butanol).

  • Drying: Dry the product in vacuo to yield Methyl 3-(3-aminopropanamido)propanoate hydrochloride as a highly pure (>98%) white powder.

References

  • US Patent Office. "US5502165A - Process for peptide segment condensation.
  • Cambridge University Press. "New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules." Cambridge Core.[Link]

  • ResearchGate. "Polymerisation of β-alanine through catalytic ester–amide exchange." ResearchGate.[Link]

  • National Institutes of Health. "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." PubMed Central.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 3-(3-aminopropanamido)propanoate hydrochloride. As a compound utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic data sheet recommendations. It is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS).

Part 1: Core Hazard Assessment and Immediate Safety

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While a specific, publicly available Safety Data Sheet for Methyl 3-(3-aminopropanamido)propanoate hydrochloride is not readily found, its structure—an amino acid derivative ester in hydrochloride salt form—allows for an expert assessment based on analogous compounds. The primary hazards are associated with its acidic nature and potential for skin and eye irritation.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)
ParameterGuidelineRationale
GHS Classification (Anticipated) Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1][2]Hydrochloride salts of amino esters are known to be irritants upon contact.
Primary Routes of Exposure Skin contact, eye contact, inhalation of dust.The compound is a solid, but fine powders can become airborne.
Required PPE Nitrile gloves, safety glasses with side-shields or goggles, lab coat.[2][3]A standard level of protection for handling non-volatile, irritant chemical solids.
Engineering Controls Handle in a well-ventilated area or a chemical fume hood.[4]Prevents inhalation of any fine particulate matter.

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[5] It must be collected, properly labeled, and transferred to a licensed professional waste disposal service, typically coordinated through your institution's EHS department.[1][3][4][6]

Step 1: Waste Segregation

At the point of generation, immediately segregate waste containing Methyl 3-(3-aminopropanamido)propanoate hydrochloride.

  • Why it's critical: Preventing unintended reactions is paramount. This compound is incompatible with strong oxidizing agents and strong bases.[7][8] Mixing it with other waste streams could lead to exothermic reactions or the release of hazardous gases.

  • Action: Designate a specific, clearly labeled waste container for this chemical and any materials heavily contaminated with it.

Step 2: Containerization and Labeling

Proper containment is a cornerstone of compliant waste management.

  • Liquid Waste (e.g., from solutions or rinsates):

    • Select a chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy) that can be securely sealed.[9]

    • Affix a "Hazardous Waste" label provided by your EHS department.[10]

    • Clearly write the full chemical name: "Methyl 3-(3-aminopropanamido)propanoate hydrochloride". List all other constituents of the waste solution.

    • Keep the container closed at all times, except when adding waste.[11]

  • Solid Waste (e.g., contaminated weigh boats, gloves, paper towels):

    • Use a designated, leak-proof container, such as a sturdy, lined cardboard box or a plastic pail.

    • Double-bag contaminated items in clear plastic bags before placing them in the final container to allow for visual inspection by waste technicians.[12]

    • Apply a "Hazardous Waste" label and clearly list the contaminating chemical.

Step 3: Pre-Treatment via Neutralization (for Aqueous Waste)

The hydrochloride salt makes aqueous solutions of this compound acidic. Neutralizing this acidity is a crucial pre-treatment step to reduce corrosivity, making the waste safer to handle and store.

  • The Chemistry: The acidic nature comes from the hydrochloride salt. Adding a weak base, such as sodium bicarbonate (baking soda) or soda ash, will react with the acid to form a salt, water, and carbon dioxide.[13]

  • Protocol:

    • Work in a chemical fume hood, wearing full PPE.

    • Place the container of acidic aqueous waste in a larger secondary containment vessel.

    • Slowly add a 5-10% solution of sodium bicarbonate or soda ash to the waste while stirring gently. Caution: The reaction will produce carbon dioxide gas (fizzing). Add the base slowly to avoid excessive foaming and overflow.[13]

    • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding base until the pH is neutral (between 6.0 and 8.0).[13]

    • Once neutralized, securely cap the container. The waste is still considered hazardous due to the organic molecule and must be disposed of professionally.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must accumulate hazardous waste at or near the point of generation in an area known as a Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[9][10]

  • Requirements:

    • Store the sealed and labeled waste containers in your designated SAA.

    • Ensure the SAA is away from drains and sources of ignition.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11]

Step 5: Arranging for Professional Disposal

The final step is the transfer of waste to your institution's EHS department or a licensed waste contractor.

  • Action:

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online portal.[14]

    • Provide a complete and accurate description of the waste, including the chemical name and quantity.[5]

    • Ensure all containers are properly labeled and sealed before the scheduled pickup.

Part 3: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of Methyl 3-(3-aminopropanamido)propanoate hydrochloride and associated materials.

G Disposal Workflow for Methyl 3-(3-aminopropanamido)propanoate hydrochloride start Waste Generation decision decision start->decision Identify Waste Type process process liquid Aqueous Liquid Waste decision->liquid Liquid solid Contaminated Solid Waste decision->solid Solid storage Store in Designated Satellite Accumulation Area (SAA) final EHS/Contractor Pickup storage->final Request Pickup neutralize Add Sodium Bicarbonate Slowly liquid->neutralize Neutralize to pH 6-8 (if acidic) seal_solid Label: 'Hazardous Waste' + Chemical Name solid->seal_solid Double-bag & Place in Labeled Solid Waste Bin seal_liquid Label: 'Hazardous Waste' + Chemical Name neutralize->seal_liquid Seal in Labeled, Compatible Carboy seal_liquid->storage seal_solid->storage

Caption: Disposal decision workflow for Methyl 3-(3-aminopropanamido)propanoate hydrochloride.

By rigorously following these scientifically grounded procedures, you ensure the safe management and compliant disposal of Methyl 3-(3-aminopropanamido)propanoate hydrochloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • BenchChem. (2025). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • NEB. (2024, December 2). Amino Acid Standard - SAFETY DATA SHEET.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Emory University. (2025-2026). Hazardous Waste - EHSO Manual.
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  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • NEB. (2024, December 2). SAFETY DATA SHEET for Amino Acid Mixture (N6843) EUE.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • National University of Singapore. (2016, March 16). Chemical Waste Disposal.
  • BC Fertilis. (n.d.). SAFETY DATA SHEET 1325-AMINO ACID 40%.
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Personal protective equipment for handling Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides essential safety, handling, and logistical protocols for Methyl 3-(3-aminopropanamido)propanoate hydrochloride . Designed for researchers and drug development professionals, this Standard Operating Procedure (SOP) emphasizes the causality behind safety measures, ensuring a self-validating approach to laboratory risk management.

Chemical Identity & Hazard Causality

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is an amino-amide ester hydrochloride salt utilized primarily in synthetic chemistry and pharmaceutical development.

PropertySpecification
Chemical Name Methyl 3-(3-aminopropanamido)propanoate hydrochloride
CAS Number 207857-24-7
Molecular Formula C₇H₁₅ClN₂O₃
Molecular Weight 210.66 g/mol
Physical State Solid (Powder)

Mechanistic Hazard Assessment: As a hydrochloride salt, this compound is inherently hygroscopic. When exposed to ambient humidity or moisture on human skin/mucous membranes, the salt undergoes localized dissociation. This creates micro-environments of high acidity, leading to acute dermal, ocular, and respiratory irritation. Consequently, mitigating moisture exposure and preventing particulate aerosolization are the primary drivers for the required Personal Protective Equipment (PPE) and engineering controls, aligning with OSHA’s Laboratory Standard (29 CFR 1910.1450) guidelines for hazardous chemical exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is mandatory for any operational handling. Each requirement is grounded in the physical and chemical behavior of organic hydrochloride salts.

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides a robust barrier against fine organic powders. It prevents ambient skin moisture from dissolving the salt, which would otherwise cause localized acidic burns.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Fine powders are prone to static cling and aerosolization. Contact with the aqueous environment of the eye causes rapid pH drops and severe ocular irritation.
Body Protection Flame-Resistant (FR) Lab CoatProtects street clothing from particulate contamination. FR material is required if solubilizing the compound in flammable organic solvents (e.g., Methanol).
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a certified fume hood (e.g., during a large-scale spill). Prevents inhalation of acidic particulates.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, each step in this protocol includes a verification mechanism to confirm the integrity of the procedure.

Step 1: Environmental Preparation & Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood or localized exhaust enclosure.

  • Verification: Check the fume hood monitor to ensure a continuous face velocity of 80–100 feet per minute (fpm) prior to opening the chemical container.

  • Causality: The draft pulls any aerosolized micro-particles away from the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weigh boat and a clean, dry PTFE-coated or stainless steel spatula.

  • Verification: Ensure the balance is tared and stable. If the powder exhibits excessive "jumping" (static cling), utilize a static ionizer gun before transfer.

  • Causality: Hydrochloride salts generate static electricity during friction (e.g., scooping). Anti-static tools prevent the powder from aerosolizing or adhering to the exterior of the reaction vessel.

Step 3: Solubilization

  • Action: Transfer the solid to the reaction vessel and add the designated solvent (e.g., water, DMSO, or methanol) slowly down the side of the flask.

  • Verification: Observe the dissolution for any minor exothermic activity. Ensure complete dissolution before sealing the vessel.

  • Causality: Rapid solvent addition can displace air violently, ejecting dry powder into the hood environment.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding surfaces with a damp paper towel, followed by a 70% ethanol wipe.

  • Causality: The water solubilizes and removes residual acidic salt, while the ethanol ensures the surface dries rapidly, preventing subsequent moisture accumulation.

Spill Response & Disposal Plan

In the event of an accidental release, follow this sequential mitigation strategy outlined by standard laboratory prudent practices.

Spill Management Protocol:

  • Isolate & Assess: Evacuate non-essential personnel. Verify that the fume hood sash is lowered to maximize containment.

  • Neutralize: Cover the spilled powder with a mild basic absorbent, such as sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ safely neutralizes the acidic HCl component of the salt without generating excessive heat.

  • Contain & Collect: Dampen the powder slightly with water to prevent dust generation, then use a non-sparking brush and dustpan to collect the slurry.

  • Verify: Swab the spill area with a wet pH strip to ensure the surface has returned to a neutral pH (6.5–7.5).

Waste Disposal Segregation:

  • Solid Waste: Contaminated weigh boats, gloves, and spill cleanup materials must be sealed in a designated hazardous waste bag.

  • Liquid Waste: Because the molecule contains a chloride ion, any liquid waste generated (even if dissolved in non-halogenated solvents) must be strictly segregated into the Halogenated Organic Waste stream to prevent adverse reactions and comply with environmental disposal regulations.

Workflow Visualization

G Storage 1. Storage & Prep Desiccator (2-8°C) Protect from Moisture PPE 2. PPE Donning Nitrile Gloves, Splash Goggles, Flame-Resistant Lab Coat Storage->PPE Pre-operational step Hood 3. Engineering Controls Transfer to Fume Hood PPE->Hood Proceed to safe zone Handling 4. Operational Handling Weighing & Solubilization Hood->Handling Execute protocol Spill Spill Management Neutralize (NaHCO3) & Contain Handling->Spill If accidental release occurs Disposal 5. Waste Disposal Halogenated Waste Stream Handling->Disposal Routine completion Spill->Disposal Post-cleanup

Operational workflow and spill response for Methyl 3-(3-aminopropanamido)propanoate hydrochloride.

References

  • methyl 3-(3-aminopropanamido)propanoate hydrochloride SY219285 Accela ChemBio Inc.[Link]

  • Laboratory Safety Guidance (OSHA 3404-11R) Occupational Safety and Health Administration (OSHA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory[Link]

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-aminopropanamido)propanoate hydrochloride
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Methyl 3-(3-aminopropanamido)propanoate hydrochloride

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